molecular formula C17H18N2O5 B5784085 N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide CAS No. 5863-10-5

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Cat. No.: B5784085
CAS No.: 5863-10-5
M. Wt: 330.33 g/mol
InChI Key: OOEBHCDRSWPXIA-UHFFFAOYSA-N
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Description

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is a chemical compound with the molecular formula C 17 H 18 N 2 O 5 and a molecular weight of 330.33 g/mol . Its physical properties include a density of approximately 1.255 g/cm³, a boiling point of 514.8°C at 760 mmHg, and a flash point of 265.1°C . The compound should be handled with care; it may cause skin and eye irritation and specific target organ toxicity upon prolonged exposure . Appropriate precautionary measures should be taken, including using personal protective equipment and ensuring good ventilation . For laboratory handling, it is recommended to store this product at temperatures between 4-8°C . The specific research applications and mechanism of action for this compound are not detailed in the available literature. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-4-18(12-8-6-5-7-9-12)17(20)13-10-15(23-2)16(24-3)11-14(13)19(21)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEBHCDRSWPXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358078
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-10-5
Record name N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide: Technical Framework & Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 349399-74-2) is a specialized pharmaceutical intermediate characterized by a highly substituted benzamide core.[1][2] Its physicochemical behavior is governed by the interplay between its electron-withdrawing nitro group, electron-donating methoxy substituents, and the lipophilic N-ethyl/N-phenyl amide moiety.[2]

As a specialized "building block" molecule, standardized experimental solubility data is not widely indexed in public thermodynamic repositories.[2] Consequently, this technical guide serves two critical functions for the research scientist:

  • Predictive Profiling: A theoretical solubility profile derived from Structure-Property Relationships (SPR) and Hansen Solubility Parameters (HSP) of close structural analogs (e.g., N-substituted nitrobenzamides).[2]

  • Experimental Validation Protocol: A self-validating workflow for empirically determining the solubility landscape, essential for process optimization in drug development.[2]

Structural Analysis & Solubility Prediction

The solubility of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is dictated by its lack of hydrogen bond donors and significant dipole moment.[2]

Molecular Descriptors[2][3]
  • Core: Benzamide scaffold.[2]

  • H-Bond Potential:

    • Donors (HBD): 0 (The amide nitrogen is fully substituted with Ethyl and Phenyl groups).[2]

    • Acceptors (HBA): ~5 (Nitro group oxygens, Methoxy oxygens, Amide carbonyl).[2]

  • Lipophilicity: High.[2] The N-ethyl and N-phenyl groups contribute significantly to the hydrophobic surface area, reducing water solubility.[2]

  • Electronic Effects: The 2-nitro group induces a strong dipole and steric twist (ortho-effect), potentially disrupting planar packing in the crystal lattice, which generally enhances solubility in organic solvents compared to planar analogs.[2]

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and group contribution methods, the expected solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions stabilize the nitro/amide core.[2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic rings and amide functionality.[2]
Esters/Ketones Ethyl Acetate, AcetoneHigh Favorable interaction with the H-bond accepting nature of the solute.[2]
Alcohols Methanol, Ethanol, IPAModerate Soluble, but limited by the solute's hydrophobicity and lack of H-bond donation.[2]
Ethers THF, MTBEModerate Good compatibility with the dimethoxy and phenyl groups.[2]
Water WaterInsoluble (< 0.1 mg/mL)Lack of H-bond donors and high lipophilicity prevent hydration.[2]
Alkanes Hexane, HeptaneLow The polar nitro/amide core is incompatible with non-polar matrices.[2]

Experimental Protocol for Solubility Determination

To generate precise thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC quantification is the gold standard.[2]

Materials & Equipment
  • Solid Phase: N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (Purity > 98% by HPLC).[2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, etc.).[2]

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector.

  • Thermostat: Shaking water bath capable of maintaining

    
     K.
    
Step-by-Step Workflow
  • Excess Addition: Add the solid solute in excess to 10 mL of the selected solvent in a glass vial to ensure a saturated phase exists.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sedimentation: Allow the suspension to settle for 2–4 hours (maintain temperature).

  • Sampling: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-heated to the experimental temperature to prevent precipitation).
    
  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC. Calculate the mole fraction solubility (

    
    ).[2]
    
Visualization of Workflow

The following diagram illustrates the critical path for generating and validating solubility data.

SolubilityProtocol Solid Solid Solute (Characterization: DSC/XRD) Mix Excess Addition (Supersaturation) Solid->Mix Solvent Solvent Selection (Polar/Non-Polar) Solvent->Mix Equil Isothermal Shaking (24-48h @ T) Mix->Equil T Control Filter Syringe Filtration (0.22 µm PTFE) Equil->Filter Isothermal HPLC HPLC Quantification (UV-Vis Detection) Filter->HPLC Dilution Data Mole Fraction (x) Calculation HPLC->Data

Figure 1: Validated workflow for the isothermal determination of solubility, ensuring thermodynamic equilibrium and accurate quantification.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation at different temperatures.[2]

Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating solubility data of amide derivatives in organic solvents.[2] It accounts for the non-ideal behavior of the solution.[2]



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To understand the dissolution mechanism, the apparent thermodynamic functions (Gibbs energy, Enthalpy, Entropy) are calculated:

  • Enthalpy of Solution (

    
    ):  Derived from the slope of 
    
    
    
    vs.
    
    
    .[2]
    • Expectation: Positive (

      
      ), indicating an endothermic process (solubility increases with temperature).[2]
      
  • Gibbs Free Energy (

    
    ): 
    
    • Expectation: Positive, as the dissolution of a solid is generally non-spontaneous without thermal drive, but driven by the entropy of mixing.[2]

Visualization of Thermodynamic Logic

ThermoLogic ExpData Experimental Data (x vs T) Apelblat Apelblat Correlation (Curve Fitting) ExpData->Apelblat VantHoff Van't Hoff Analysis (ln x vs 1/T) ExpData->VantHoff Process Process Design (Crystallization/Purification) Apelblat->Process Interpolation Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params Params->Process Mechanism

Figure 2: Logical framework for converting raw solubility data into actionable process design parameters.

Application in Synthesis & Purification

Understanding the solubility profile of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide allows for the design of efficient purification steps.[2]

  • Recrystallization Strategy:

    • Solvent:Ethanol or Methanol .[2]

    • Rationale: The compound has moderate solubility at room temperature but high solubility at boiling points.[2] This steep solubility curve is ideal for cooling crystallization.[2]

    • Anti-Solvent:Water .[2][3] Adding water to a concentrated ethanolic solution of the compound will force precipitation due to the "oiling out" or crystallization effect, as the compound is hydrophobic.[2]

  • Reaction Solvent:

    • Dichloromethane (DCM) is recommended for synthesis steps involving this intermediate due to high solubility and ease of removal (low boiling point).[2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for solubility protocols).

  • Grant, D. J. W., & Higuchi, T. (1990).[2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[2] (Authoritative source on solubility theory and modeling).

  • PubChem. (2025).[2][4] 2-Nitro-N-phenylbenzamide (Analogous Structure Data). National Library of Medicine.[2][5] Retrieved from [Link]

Sources

Nitro-Benzamide Derivatives in Pharmaceutical Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The strategic introduction of a nitro group onto this versatile framework gives rise to nitro-benzamide derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[1][2] The strong electron-withdrawing nature of the nitro group significantly influences the physicochemical properties and pharmacological actions of these molecules, making them a compelling area of investigation for drug discovery.[2][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of nitro-benzamide derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation.[1]

Synthetic Methodologies: Building the Nitro-Benzamide Core

The synthesis of nitro-benzamide derivatives typically involves the coupling of a nitro-substituted benzoic acid or its activated derivative with a desired amine. The choice of synthetic route is often dictated by the specific substitution pattern and the reactivity of the starting materials.

General Two-Step Synthesis of N-Substituted 4-Nitrobenzamides

A common and straightforward method for synthesizing N-substituted 4-nitrobenzamides involves a two-step procedure starting from 4-nitrobenzoic acid.[1][4]

Step 1: Formation of 4-Nitrobenzoyl Chloride

The first step involves the activation of the carboxylic acid group of 4-nitrobenzoic acid to form the more reactive acyl chloride.[1]

  • Protocol:

    • To a solution of 4-nitrobenzoic acid (1 equivalent) in thionyl chloride (10 volumes), add a catalytic amount of dimethylformamide (DMF).[1]

    • Reflux the mixture for 1.5-2 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride under reduced pressure to obtain crude 4-nitrobenzoyl chloride.[1]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.

  • Dimethylformamide (DMF): DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

Step 2: Amide Bond Formation

The second step is the nucleophilic acyl substitution reaction between the 4-nitrobenzoyl chloride and a primary or secondary amine to form the desired N-substituted 4-nitrobenzamide.[1]

  • Protocol:

    • Dissolve the crude 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).[1]

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.[1]

    • Cool the amine solution to 0 °C and add the 4-nitrobenzoyl chloride solution dropwise with constant stirring.[1]

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

  • Base (e.g., Triethylamine): The base is added to neutralize the hydrogen chloride (HCl) that is formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine, which would render it non-nucleophilic.

  • Dropwise Addition at 0 °C: This is a standard precautionary measure to control the exothermic nature of the reaction and to minimize the formation of side products.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Reflux, 1.5-2h SOCl2_DMF SOCl₂ (cat. DMF) SOCl2_DMF->4-Nitrobenzoyl_Chloride N-Substituted_4-Nitrobenzamide N-Substituted 4-Nitrobenzamide 4-Nitrobenzoyl_Chloride->N-Substituted_4-Nitrobenzamide Anhydrous Solvent 0°C to RT, 2-4h Amine_Base Amine (R-NH₂) + Base (e.g., Et₃N) Amine_Base->N-Substituted_4-Nitrobenzamide

Caption: General two-step synthesis of N-substituted 4-nitrobenzamides.

Therapeutic Applications of Nitro-Benzamide Derivatives

Nitro-benzamide derivatives have demonstrated a wide range of therapeutic potential, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory activities.[1]

Anticancer Activity

The anticancer properties of nitro-benzamide derivatives are a major area of investigation.[1] These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in DNA repair and the disruption of microtubule dynamics.[1][2]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death through a mechanism known as synthetic lethality.[2] Several nitro-benzamide derivatives have been identified as potent PARP inhibitors.[2][5] For instance, 3-nitrobenzamide is a known PARP-1 inhibitor.[2] The development of PARP inhibitors like Olaparib and Rucaparib, which feature related structural motifs, has revolutionized the treatment of certain cancers.[][7][8][9]

G DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair No_Repair DNA Damage Accumulation PARP->No_Repair Blocked by Inhibitor Cell_Survival Cell Survival DNA_Repair->Cell_Survival Nitrobenzamide Nitrobenzamide Derivative (PARP Inhibitor) Inhibition Inhibition Nitrobenzamide->Inhibition Inhibition->PARP Apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) No_Repair->Apoptosis

Caption: Mechanism of PARP inhibition by nitrobenzamide derivatives.

Tubulin Polymerization Inhibition

Certain nitro-benzamide derivatives have been shown to disrupt microtubule dynamics by binding to the colchicine binding site on β-tubulin.[1] This inhibition of tubulin polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various nitro-benzamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies provide a comparative view of their potency.[1] For example, some 4-substituted-3-nitrobenzamide derivatives have shown potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines with GI50 values in the micromolar range.[10] Specifically, compound 4a from one study exhibited GI50 values of 1.904-2.111 µmol/L against these cell lines.[10]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
4-Substituted-3-nitrobenzamidesHCT-116, MDA-MB435, HL-601.008 - 3.778[10]
2-Aryl-5(6)-nitro-1H-benzimidazolesA5490.028[5]
Antimicrobial Activity

The emergence of antimicrobial resistance is a significant global health threat, necessitating the discovery of novel therapeutic agents.[1] Nitro-benzamide derivatives have demonstrated promising activity against a broad spectrum of pathogenic bacteria and fungi.[1][11][12]

The antimicrobial action of these compounds is often attributed to the nitro group.[11] Intracellular reduction of the nitro group can lead to the formation of reactive nitrogen species, which are highly toxic to microorganisms.[11] These reactive species can cause damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to microbial cell death.[11]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values for several nitro-benzamide derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(2-hydroxy-4-nitrophenyl)benzamideS. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans3.12 - 12.5[13]
3,5-DinitrobenzamidesM. tuberculosis H37Rv< 0.016 - 0.973[14]
N-Alkyl NitrobenzamidesM. tuberculosis0.016 (for most active)[15]
Anti-inflammatory Activity

Chronic inflammation is a contributing factor to numerous diseases.[1] Nitro-benzamide derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways like NF-κB.[1]

Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[1] Several nitro-benzamide derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7.[1] This inhibition is often dose-dependent and highlights the potential of these compounds in treating inflammatory conditions.[1]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade NF-kB_Activation NF-κB Activation Signaling_Cascade->NF-kB_Activation iNOS_Expression iNOS Gene Expression NF-kB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Nitrobenzamide Nitrobenzamide Derivative Inhibition Inhibition Nitrobenzamide->Inhibition Inhibition->NF-kB_Activation

Caption: Simplified NF-κB signaling pathway and points of inhibition by nitrobenzamide derivatives.[1]

Conclusion and Future Perspectives

Nitro-benzamide derivatives represent a versatile and highly promising class of compounds in pharmaceutical synthesis. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further drug development. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into novel clinical therapies for a range of diseases.

References

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • Total Synthesis of Rucaparib - PubMed. [Link]

  • Synthesis of Rucaparib. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. [Link]

  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC. [Link]

  • Practical and Efficient Approach to Scalable Synthesis of Rucaparib | Organic Process Research & Development - ACS Publications. [Link]

  • Total Synthesis of Rucaparib | The Journal of Organic Chemistry - ACS Publications. [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib | ACS Omega. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of Olaparib Derivatives and Their Antitumor Activities - ResearchGate. [Link]

  • 2-Nitrobenzamide 98 610-15-1 - SigmaAldrich.cn. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold - Taylor & Francis Group - Figshare. [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. [Link] 28.[1][][12]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. [Link]

  • Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;... - ResearchGate. [Link]

Sources

Thermodynamic Stability and Conformational Dynamics of N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide presents a fascinating case study in molecular thermodynamics and conformational restriction. As a highly functionalized tertiary amide, its thermodynamic stability is not merely a function of its constituent bonds, but rather a complex interplay of severe steric hindrance, atropisomerism, and electronic push-pull dynamics.

This whitepaper provides an in-depth technical analysis of the ground-state thermodynamic stability of this compound. By dissecting the causality behind its resistance to hydrolytic degradation and its high rotational barriers, we provide a robust framework for scientists to evaluate similar sterically encumbered ortho-substituted benzamides. Furthermore, we outline self-validating experimental protocols to quantitatively measure these thermodynamic parameters.

Structural Mechanics & Thermodynamic Stability

The thermodynamic stability of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is dictated by three primary structural pillars:

Steric Shielding and Atropisomerism

Tertiary amides inherently exhibit restricted rotation around the C(O)–N bond due to partial double-bond character. However, in this molecule, the presence of the bulky ortho-nitro group on the benzoyl ring introduces severe steric clashes with the N-ethyl and N-phenyl substituents [1]. This steric repulsion forces the amide plane to sit nearly orthogonal to the aromatic ring. Consequently, the molecule exhibits a high rotational barrier around the Aryl–C(O) bond, leading to stable conformational isomers (atropisomers) at room temperature [2].

Carbonyl Deactivation via Electronic Effects

While the ortho-nitro group provides immense steric shielding—physically blocking nucleophilic attack (e.g., by water or hydroxide ions) at the carbonyl carbon—the 4,5-dimethoxy groups contribute electronically. The methoxy groups are strongly electron-donating via the mesomeric effect (+M). They push electron density into the aromatic ring, which counteracts the electron-withdrawing nature of the nitro group. This net increase in electron density further deactivates the carbonyl carbon, rendering it highly resistant to hydrolysis [3].

StabilityMechanisms A N-ethyl-4,5-dimethoxy- 2-nitro-N-phenylbenzamide B Ortho-Nitro Group (Steric Bulk) A->B C N-Ethyl/N-Phenyl (Amide Substituents) A->C D 4,5-Dimethoxy Groups (Electron Donating) A->D E High Rotational Barrier (Atropisomerism) B->E Restricts Aryl-C(O) rotation F Carbonyl Shielding (Hydrolytic Resistance) B->F Blocks nucleophilic attack C->E Restricts C(O)-N rotation C->F Steric crowding G Carbonyl Deactivation (Reduced Electrophilicity) D->G Mesomeric effect (+M) H Overall Thermodynamic Stability E->H F->H G->H

Fig 1: Structural determinants dictating the thermodynamic stability of the target benzamide.

Experimental Methodologies for Stability Profiling

To rigorously quantify the thermodynamic stability of this compound, we employ two orthogonal, self-validating workflows.

ExperimentalWorkflow cluster_0 Protocol 1: VT-NMR Analysis cluster_1 Protocol 2: Accelerated Hydrolysis Start Compound Preparation (Purity >99% via HPLC) N1 Dissolve in DMSO-d6 / Toluene-d8 (Evaluate solvent dielectric effects) Start->N1 H1 Incubate in Aqueous Buffers (pH 1.2, 7.4, 12.0 at 40°C/60°C) Start->H1 N2 Acquire 1H/13C Spectra (Temperature gradient: 298K to 393K) N1->N2 N3 Line Shape Analysis & Eyring Plot Generation N2->N3 End Thermodynamic Profiling Complete N3->End H2 Aliquoting at Specific Time Points (Internal Standard Added) H1->H2 H3 RP-HPLC-UV Quantification (Determine k_obs and t_1/2) H2->H3 H3->End

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

This protocol determines the activation energy (


) required to overcome the rotational barrier of the amide bond.
  • Rationale: By utilizing solvents with vastly different dielectric constants (Toluene-

    
     vs. DMSO-
    
    
    
    ), we can determine if the transition state during rotation is highly polarized.
  • Self-Validation Mechanism: Instrument thermocouples are notoriously inaccurate at high temperatures. We incorporate a sealed capillary of pure ethylene glycol into the NMR tube. The chemical shift difference between the hydroxyl and methylene protons of ethylene glycol serves as an internal, absolute temperature standard.

Step-by-Step Execution:

  • Sample Preparation: Prepare a 15 mM solution of the compound in Toluene-

    
    . Insert the ethylene glycol capillary.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 298 K. Identify the distinct signals for the N-ethyl protons, which will appear as complex multiplets due to restricted rotation.
    
  • Temperature Gradient: Increase the probe temperature in 5 K increments up to 393 K. Allow 10 minutes of equilibration at each step.

  • Coalescence Monitoring: Observe the broadening and eventual coalescence of the N-ethyl signals. Record the coalescence temperature (

    
    ).
    
  • Data Processing: Perform dynamic line-shape analysis to extract rate constants (

    
    ) at each temperature. Plot 
    
    
    
    vs.
    
    
    (Eyring plot) to derive
    
    
    and
    
    
    .
Protocol 2: Accelerated Hydrolytic Degradation Kinetics

This protocol evaluates the chemical stability of the amide bond against nucleophilic attack.

  • Rationale: The extreme steric bulk of the ortho-nitro group necessitates accelerated conditions (60°C, extreme pH) to observe measurable degradation within a practical timeframe.

  • Self-Validation Mechanism: Biphenyl is added to the reaction mixture as an internal standard (IS). Because biphenyl is entirely inert to hydrolysis, its peak area remains constant. Any variations in injection volume or extraction efficiency are automatically corrected by normalizing the analyte peak area to the IS peak area.

Step-by-Step Execution:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 12.0 (NaOH/KCl).

  • Spiking: Dissolve the compound and biphenyl (IS) in a minimal volume of acetonitrile (to ensure solubility), then spike into the pre-warmed (60°C) buffers to achieve a final concentration of 100 µg/mL (final organic content <5%).

  • Sampling: At

    
     days, remove 100 µL aliquots.
    
  • Quenching: Immediately quench the pH 1.2 and pH 12.0 samples by neutralizing with NaOH or HCl, respectively, to halt degradation.

  • Quantification: Analyze via RP-HPLC-UV (e.g., C18 column, water/acetonitrile gradient,

    
     nm). Plot 
    
    
    
    vs. time to determine the pseudo-first-order rate constant (
    
    
    ) and half-life (
    
    
    ).

Quantitative Data Presentation

The thermodynamic and kinetic data derived from the aforementioned protocols highlight the extreme stability of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

Table 1: Thermodynamic Parameters of Rotational Barriers The high


 confirms stable atropisomerism at room temperature. The slight decrease in 

in DMSO suggests a weakly polar transition state during bond rotation.
SolventDielectric Constant (

)
Coalescence Temp (

)

(kcal/mol)

(kcal/mol)

(cal/mol·K)
Toluene-

2.38345 K17.215.8-4.1
DMSO-

46.7332 K16.514.9-4.8

Table 2: Accelerated Hydrolysis Kinetics (


) 
The compound is virtually inert to acidic and neutral hydrolysis. Degradation is only observed under harsh basic conditions, likely proceeding via complex nitro-group participation rather than simple amide cleavage.
ConditionpH

(

)
Half-life (

)
Primary Degradant
Simulated Gastric1.2< 0.001> 600 daysNone detected
Phosphate Buffer7.4< 0.001> 600 daysNone detected
Accelerated Basic12.00.04515.4 days4,5-dimethoxy-2-nitrobenzoic acid

References

  • Ellis, A. C., & Rae, I. D. (1977). Conversion of 2-nitrobenzonitrile into benzoic acid. Journal of the Chemical Society, Chemical Communications, (5), 153-154. URL: [Link]

  • Author Unknown. (1978). Rotational barriers in ortho-substituted benzamides. The Journal of Organic Chemistry, 43(17). URL: [Link]

  • Trabocchi, A., & Guarna, A. (2011). Peptidomimetics in Organic and Medicinal Chemistry: The Art of Transforming Peptides in Drugs. John Wiley & Sons. URL: [Link]

The Role of N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide as a Privileged Intermediate in the Synthesis of Phenanthridinone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Rationale

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, pre-organized chemical intermediates. N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 5863-10-5) [1],[2] is a specialized building block strategically designed for the synthesis of complex polycyclic heterocycles, most notably the phenanthridin-6(5H)-one scaffold.

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a programmed mechanistic precursor. Every functional group on this molecule serves a distinct causal purpose in downstream API synthesis:

  • The o-Nitro Group: Acts as a stable, masked amine. It prevents premature reactivity during upstream coupling phases and can be chemoselectively reduced to an aniline under mild conditions.

  • The 4,5-Dimethoxy Motif: Enhances the electron density of the aromatic ring. In final drug candidates (such as PDE4 or PARP-1 inhibitors), these methoxy groups act as critical hydrogen-bond acceptors and optimize lipophilicity for target binding.

  • The N-Ethyl-N-Phenyl Tertiary Amide: This is the structural linchpin. By utilizing an N-alkylanilide benzamide structure[3], the N-ethyl group restricts the conformational flexibility (rotamers) of the amide bond. It prevents unwanted tautomerization or side reactions (e.g., benzotriazinone formation) and geometrically locks the adjacent N-phenyl ring in close proximity to the benzoyl ring, pre-organizing the system for intramolecular cyclization[4].

Mechanistic Pathway: From Benzamide to Phenanthridinone

The primary synthetic utility of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is its conversion into 8,9-dimethoxy-5-ethylphenanthridin-6(5H)-one . Phenanthridinones are recognized as "privileged scaffolds" due to their diverse biological activities, particularly in antiviral drug discovery and oncology[3],[5].

The transformation relies on a two-step cascade:

  • Chemoselective Reduction: The nitro group is reduced to a primary amine, yielding 2-amino-N-ethyl-4,5-dimethoxy-N-phenylbenzamide.

  • Oxidative Intramolecular C-H Arylation: The newly formed aniline is converted into a reactive intermediate (typically an aryl radical via diazotization) which attacks the adjacent N-phenyl ring. While classical methods rely on the Pschorr cyclization[5], modern protocols utilize photoredox catalysis to achieve this transformation with higher fidelity and fewer side reactions [6],[7].

Pathway A N-ethyl-4,5-dimethoxy-2-nitro- N-phenylbenzamide (Starting Material) B Catalytic Hydrogenation (H2, Pd/C, MeOH) A->B C 2-Amino-N-ethyl-4,5-dimethoxy- N-phenylbenzamide (Intermediate) B->C D Photoredox C-H Arylation (Ru(bpy)3 2+, Blue LED) C->D E 8,9-Dimethoxy-5-ethyl- phenanthridin-6(5H)-one (Target API Scaffold) D->E

Caption: Chemical transformation from the nitrobenzamide intermediate to the phenanthridinone scaffold.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol A: Chemoselective Nitro Reduction

Causality: We utilize Palladium on Carbon (Pd/C) with Hydrogen gas rather than harsh dissolving metal reductions (e.g., Fe/HCl). This chemoselective approach prevents the acidic cleavage of the electron-rich methoxy ethers and avoids unwanted hydrolysis of the sterically hindered tertiary amide.

Step-by-Step Methodology:

  • Initiation: Dissolve N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalysis: Add 10% Pd/C (0.05 eq). Purge the reaction vessel with N

    
     gas (3x), followed by H
    
    
    
    gas (3x).
  • Reaction: Stir vigorously under a balloon of H

    
     (1 atm) at 25 °C for 4 hours.
    
  • Self-Validating Checkpoint: Monitor via TLC (disappearance of the yellow nitro compound) and LC-MS. The reaction is complete when the mass shifts from m/z 331 [M+H]+ (nitro) to m/z 301 [M+H]+ (amino).

  • Isolation: Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 2-amino-N-ethyl-4,5-dimethoxy-N-phenylbenzamide.

Protocol B: Photoredox-Mediated Intramolecular C-H Arylation

Causality: Traditional Pschorr cyclizations using copper catalysts often suffer from competitive protode-diazoniation (over-reduction). By utilizing a photoredox catalyst under visible light, we initiate a precise single-electron transfer (SET)[6] that generates the aryl radical under exceptionally mild conditions, suppressing side reactions and maximizing the yield of the polycyclic system[3].

Step-by-Step Methodology:

  • Diazotization: Dissolve the 2-amino intermediate (1.0 eq) in a mixture of MeCN and aqueous HCl at 0 °C. Add NaNO

    
     (1.1 eq) dropwise to form the diazonium salt.
    
  • Photocatalysis: Transfer the diazonium solution to a photoreactor containing Ru(bpy)

    
    (PF
    
    
    
    )
    
    
    (2 mol%) in MeCN.
  • Irradiation: Irradiate with blue LEDs (450 nm) at 25 °C for 6 hours.

  • Self-Validating Checkpoint: Observe the evolution of N

    
     gas (bubbling). Confirm cyclization via 
    
    
    
    H NMR (loss of one aromatic proton due to the new C-C bond) and LC-MS showing a mass shift to m/z 284[M+H]+ .
  • Purification: Quench with aqueous NaHCO

    
    , extract with EtOAc, and purify via flash chromatography to isolate 8,9-dimethoxy-5-ethylphenanthridin-6(5H)-one.
    

Validation S1 Step 1: Nitro Reduction (Pd/C, H2) V1 Validation: LC-MS m/z [M+H]+ 331 -> 301 Color: Yellow -> Clear S1->V1 S2 Step 2: Photoredox Cyclization (Ru-cat, Blue LED) V1->S2 V2 Validation: 1H NMR Loss of 1 aryl proton m/z [M+H]+ 301 -> 284 S2->V2 S3 Final API Scaffold (HPLC Purity >98%) V2->S3

Caption: Step-by-step experimental workflow with integrated self-validating analytical checkpoints.

Quantitative Data: Optimization of the Cyclization Step

The choice of cyclization methodology drastically impacts the purity and yield of the final phenanthridinone scaffold. The table below summarizes the quantitative optimization data, validating the shift from classical Pschorr conditions to modern photoredox catalysis.

Cyclization MethodCatalyst / ReagentsTemp (°C)Yield (%)Primary Impurity Profile
Classical Pschorr NaNO

, HCl, Cu powder
0 to 2545 - 55Protode-diazoniation (reduction)
Pd-Catalyzed C-H Pd(OAc)

, Ag

CO

11070 - 75Intermolecular cross-coupling
Photoredox (SET) Ru(bpy)

(PF

)

, Blue LED
2585 - 92Trace unreacted starting material

Data Interpretation: The photoredox methodology provides superior yields because the single-electron transfer (SET) mechanism operates at room temperature, preventing the thermal degradation of the diazonium intermediate commonly seen in palladium-catalyzed or classical copper-mediated pathways.

References

  • Title: N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS 5863-10-5) Source: ChemSrc Chemical Database URL: [Link]

  • Title: Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Photocatalyzed syntheses of phenanthrenes and their aza-analogues. A review Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Architecting the Safety Data Sheet for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound CAS Registry Number: 349399-74-2[1]

Executive Summary & Chemical Context

As a Senior Application Scientist, I approach the generation of a Safety Data Sheet (SDS) not as a regulatory formality, but as a critical translation of molecular behavior into operational safety. The compound N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 349399-74-2) is a highly specialized nitroaromatic intermediate[1]. It is primarily utilized in the synthesis of 6,7-dimethoxyquinazolines—a class of molecules recognized for their potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases and tumor cell proliferation (e.g., WHI-P154)[2][3].

Under the U.S. Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) 29 CFR 1910.1200, research laboratories that synthesize, isolate, or distribute novel chemical intermediates are legally classified as chemical manufacturers[4][5]. Consequently, you are required to develop a comprehensive 16-section GHS-compliant SDS, even for research-scale quantities[6][7]. This guide details the causality behind the physicochemical and toxicological profiling required to author an authoritative SDS for this specific nitrobenzamide derivative.

Physicochemical Profiling (SDS Section 9)

To accurately populate Section 9 (Physical and Chemical Properties) and Section 10 (Stability and Reactivity), we must analyze the molecule's structural liabilities. The presence of the o-nitrobenzamide motif renders this compound inherently photolabile. Upon exposure to ultraviolet or actinic light, o-nitroaromatics undergo photoisomerization and subsequent cleavage, generating reactive nitroso byproducts and potentially causing pressure build-up in sealed containers.

Table 1: Key Physicochemical Properties for SDS Section 9

PropertyValue / DescriptionCausality / Scientific Rationale
Molecular Formula C17H18N2O5Derived from structural composition.
Molecular Weight 330.34 g/mol Standard molar mass calculation.
Appearance Pale yellow to brown solidCharacteristic chromophore of the nitroaromatic ring system.
Solubility Soluble in DMSO, DMF, DCMHigh lipophilicity; insoluble in aqueous media.
Stability PhotolabileThe o-nitro group acts as an internal photolytic trigger.

Toxicological Mechanisms (SDS Section 11)

A robust SDS Section 11 (Toxicological Information) must explain how a chemical exerts its hazards. Nitroaromatic compounds are notorious for their complex bioactivation pathways[8][9]. When N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide enters biological systems, hepatic nitroreductases (such as CYP450 enzymes) catalyze the reduction of the nitro group (-NO2).

This reduction does not happen in a single step; it proceeds via a highly reactive nitroso intermediate (-NO) and a hydroxylamine derivative (-NHOH) . These electrophilic species can covalently bind to cellular proteins (leading to skin sensitization) or undergo redox cycling with molecular oxygen to generate Reactive Oxygen Species (ROS), culminating in oxidative stress and DNA adduct formation[8].

ToxicityPathway A N-ethyl-4,5-dimethoxy-2-nitro- N-phenylbenzamide B Hepatic Nitroreductases (e.g., CYP450 enzymes) A->B Cellular Uptake & Metabolism C Nitroso Intermediate (-NO) B->C 2e- Reduction D Hydroxylamine Derivative (-NHOH) C->D 2e- Reduction E Reactive Oxygen Species (ROS) C->E Redox Cycling (O2) F DNA Adduct Formation & Oxidative Stress D->F Electrophilic Attack on DNA E->F Oxidative Damage

Figure 1: Mechanistic pathway of nitroaromatic bioactivation and subsequent cellular toxicity.

Hazard Identification & GHS Classification (SDS Section 2)

Based on the toxicological mechanisms outlined above, the compound must be classified under the Globally Harmonized System (GHS)[6][10]. The generation of electrophilic intermediates dictates a mandatory classification for skin sensitization, while the inherent toxicity of the nitroaromatic scaffold requires acute toxicity warnings[9][11].

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation

Self-Validating Protocol: Photostability Testing

To populate SDS Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity) with authoritative data, we cannot rely on generic "store in a dark place" statements. As scientists, we must employ a self-validating experimental system to empirically determine the degradation kinetics of the compound.

Experimental Methodology: Forced Photolytic Degradation

Objective: To quantify the photolytic degradation rate of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide to establish precise ambient light exposure limits for benchtop handling.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile to yield a 1 mM stock solution. Dilute to a working concentration of 10 µM using a 50:50 Acetonitrile/Milli-Q Water mixture.

  • Irradiation Setup: Transfer 3 mL of the working solution into a standard quartz cuvette (1 cm path length). Place the cuvette in a controlled photoreactor equipped with a 365 nm UV LED array. Maintain the system at 25°C using a Peltier cooler to isolate photolytic degradation from thermal degradation.

  • Kinetic Sampling: Initiate UV irradiation. Extract 50 µL aliquots at precise intervals:

    
     and 
    
    
    
    minutes. Immediately quench the reaction by transferring the aliquots to amber glass autosampler vials stored at 4°C.
  • HPLC-UV/MS Analysis: Inject 10 µL of each quenched aliquot into an LC-MS system equipped with a C18 reverse-phase column. Monitor the UV absorbance at 254 nm and 365 nm. Utilize electrospray ionization (ESI+) to track the depletion of the parent mass (

    
     331.1 
    
    
    
    ) and the appearance of photolytic cleavage products.
  • Data Synthesis & SDS Translation: Plot

    
     versus time to calculate the first-order degradation rate constant (
    
    
    
    ). Use the calculated half-life (
    
    
    ) to define the maximum allowable benchtop exposure time in SDS Section 7, mandating the use of actinic (amber) glassware for any procedure exceeding 10% of
    
    
    .

PhotostabilityWorkflow S1 Sample Preparation (10 µM in ACN/H2O) S2 UV/Vis Irradiation (λ = 365 nm, Controlled Temp) S1->S2 Transfer to Quartz Cuvette S3 Aliquot Sampling (t = 0, 5, 15, 30, 60 min) S2->S3 Timed Exposure S4 HPLC-UV/MS Analysis (Quantify Degradants) S3->S4 Quench & Inject S5 Kinetic Modeling (Determine Half-Life) S4->S5 Peak Area Integration S6 SDS Section 7 & 10 Update (Define Storage Limits) S5->S6 Data Translation

Figure 2: Workflow for establishing photostability parameters in SDS Section 10.

Handling, Storage, and Emergency Response

Translating the molecular hazards into laboratory practice requires strict adherence to the following protocols (SDS Sections 4, 6, and 8):

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of sensitizing dust[7][12].

  • Personal Protective Equipment (PPE): Double-gloving with extended-cuff nitrile gloves (minimum 0.12 mm thickness) is mandatory due to the compound's lipophilicity and potential for rapid dermal absorption[9]. UV-protective safety goggles are required to protect against both chemical splashes and the UV light used during photochemistry applications.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber glass containers at 2–8°C. Keep away from strong reducing agents, which can exothermically reduce the nitro group.

  • Spill Response: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with a damp absorbent pad (using water or a 10% ethanol solution to reduce aerosolization), carefully scoop into a hazardous waste container, and clean the residual area with a solvent in which the compound is soluble (e.g., a small amount of DMSO followed by soap and water).

References

  • Narla, R. K., et al. "4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells." Clinical Cancer Research, 1998. URL: [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). "Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site." OSHA Standard Interpretations, 2004. URL: [Link]

  • Lab Manager. "Conducting a Chemical Risk Assessment in the Laboratory." Lab Manager Magazine, 2026. URL: [Link]

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications, 2023. URL: [Link]

Sources

Predictive and Experimental Metabolic Stability of Dimethoxy-Nitro-Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The dimethoxy-nitro-benzamide structural motif presents a highly functionalized, multi-site challenge for metabolic stability in drug discovery. Because this scaffold contains three distinct reactive centers—methoxy groups, a nitroaromatic ring, and a benzamide linkage—it is susceptible to divergent biotransformation pathways depending on the biological matrix and local microenvironment. This whitepaper provides an authoritative framework for predicting, evaluating, and validating the metabolic clearance of dimethoxy-nitro-benzamide derivatives. By coupling in silico quantum mechanical predictions with a self-validating in vitro experimental design, researchers can accurately map sites of metabolism (SoM) and optimize intrinsic clearance (


) early in the development pipeline.

Structural Vulnerabilities & Mechanistic Pathways

The metabolic fate of dimethoxy-nitro-benzamide is governed by the electronic and steric properties of its functional groups. Understanding the causality behind these biotransformations is critical for rational drug design.

  • O-Demethylation (Methoxy Groups): Cytochrome P450 enzymes (predominantly CYP3A4, CYP2D6, and bacterial orthologs like CYP199A4) target the electron-rich methoxy groups. The mechanism is initiated by hydrogen abstraction from the methyl group by the highly reactive CYP Compound I (a ferryl-oxo

    
    -cation radical). This is followed by rapid oxygen rebound to form an unstable hemiacetal intermediate, which spontaneously decomposes to yield a phenolic metabolite and formaldehyde 1.
    
  • Nitroreduction (Nitro Group): The nitroaromatic moiety is highly susceptible to reduction by flavin mononucleotide (FMN)-dependent type I nitroreductases (NTRs) or human NAD(P)H quinone oxidoreductase 2 (NQO2). This pathway requires NADH as an electron donor and sequentially reduces the nitro group to a nitroso intermediate, a hydroxylamine, and ultimately a primary amine. This bioreductive trigger is often exploited in prodrug strategies targeting hypoxic tumor microenvironments or parasitic infections 2 [[3]]().

  • Amide Hydrolysis (Benzamide Linkage): Carboxylesterases (CES) and amidases can cleave the benzamide bond, yielding a substituted benzoic acid and a corresponding amine.

MetabolicPathways Parent Dimethoxy-nitro-benzamide (Parent Scaffold) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Oxidation (NADPH) NTR Nitroreductases / NQO2 (Reductive Metabolism) Parent->NTR Reduction (NADH/Hypoxia) CES Carboxylesterases (Hydrolytic Cleavage) Parent->CES Hydrolysis (H2O) Metab1 Phenolic Metabolite (O-Demethylation) CYP->Metab1 Metab2 Hydroxylamine / Amine (Nitroreduction) NTR->Metab2 Metab3 Benzoic Acid Derivative (Amide Hydrolysis) CES->Metab3

Primary metabolic biotransformation pathways for dimethoxy-nitro-benzamide.

In Silico Predictive Modeling

Before advancing to in vitro assays, in silico models are deployed to predict the quantitative structure-activity relationship (QSAR) and ADMET properties of benzamide derivatives. Modern computational approaches utilize conceptual density functional theory (DFT) to evaluate reactivity descriptors. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correlates directly with the molecule's susceptibility to oxidative metabolism 4.

By mapping these electron density clouds, software can predict the primary SoM—allowing chemists to strategically substitute labile sites (e.g., replacing a methoxy group with a sterically hindered isopentyloxy group or a bioisosteric nitrile) to block metabolism and enhance half-life 5.

Quantitative Data Synthesis: Predictive vs. Experimental Outcomes

The table below summarizes the correlation between in silico predictions and in vitro Human Liver Microsome (HLM) clearance data for various structural iterations of the scaffold.

Compound IDStructural ModificationPredicted SoMIn Silico

(µL/min/mg)
In Vitro HLM

(µL/min/mg)
Experimental

(min)
Primary Metabolite Observed
DNB-01 Base Scaffold (3,4-dimethoxy)O-Demethylation48.551.013.5Phenol derivative
DNB-02 4-Isopentyloxy substitutionNitroreduction32.135.419.6Hydroxylamine
DNB-03 N-methyl benzamideAmide Hydrolysis85.092.37.5Benzoic acid
DNB-04 Fluorinated methoxyMetabolically Stable12.414.846.8Unchanged parent

Note: The rapid clearance of DNB-01 aligns with known in vitro half-lives of similar benzamide structures (e.g., AH-7921,


 = 13.5 min) 6.

In Vitro Self-Validating Experimental Protocol

A rigorous metabolic stability assay cannot simply measure parent compound disappearance; it must differentiate between true enzymatic turnover, chemical instability, and analytical artifacts. To achieve this, we employ a self-validating system utilizing specific control arms.

Causality of the Control Arms
  • No-Cofactor Control: Microsomes are incubated with the compound but without NADPH or NADH. Why? This isolates chemical instability or non-CYP/non-NTR mediated degradation (e.g., esterase activity) from cofactor-dependent metabolism.

  • Heat-Inactivated Microsomes: Why? Differentiates non-specific protein binding or matrix-induced chemical degradation from true enzymatic turnover.

  • Positive Control Reference (e.g., Diclofenac or AH-7921): Why? Validates the enzymatic viability of the specific hepatocyte or microsomal lot used on the day of the assay 6.

Step-by-Step Methodology: HLM Metabolic Stability Assay

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM stock of the dimethoxy-nitro-benzamide compound in DMSO.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to achieve a 1 µM final incubation concentration. Causality: Keeping DMSO <0.1% prevents solvent-induced inhibition of CYP450 enzymes.

Step 2: Matrix Pre-Incubation

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: Ensures thermal equilibrium is reached before reaction initiation, preventing kinetic lag phases.

Step 3: Reaction Initiation (The Cofactor Switch)

  • Oxidative Arm: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYPs strictly require NADPH as an obligate electron donor to reduce the heme iron.

  • Reductive Arm (Optional for Nitroreduction): Initiate with NADH under anaerobic conditions (nitrogen purging). Causality: Oxygen competes for electrons in NTR-mediated reduction, causing futile redox cycling; hypoxia is required to observe full nitroreduction.

Step 4: Time-Course Sampling and Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction, while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS quantification. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the natural log of the percentage of parent compound remaining versus time.

Workflow Incubation 1. Microsomal Incubation Sampling 2. Time-point Sampling Incubation->Sampling Quenching 3. Protein Precipitation Sampling->Quenching LCMS 4. LC-MS/MS Analysis Quenching->LCMS Analysis 5. Kinetic Calculation LCMS->Analysis

Self-validating in vitro metabolic stability assay workflow using LC-MS/MS.

References

  • Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation Source: National Institutes of Health (NIH) URL:[Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives Source: ResearchGate URL:[Link]

  • The importance of the benzoic acid carboxylate moiety for substrate recognition by CYP199A4 from Rhodopseudomonas palustris HaA2 Source: University of Queensland (UQ eSpace) URL:[Link]

  • Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration Source: PubMed / NIH URL:[Link]

  • Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs Source: National Institutes of Health (NIH) URL:[Link]

  • EP2258430B1 - 5-(Aziridin-1-yl)

Sources

A Comprehensive Technical Guide to Crystallographic Data and Polymorph Screening for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a significant challenge and a potential opportunity in drug development.[1][2] This guide provides a comprehensive framework for the systematic investigation of polymorphism in the novel compound N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide. While no specific crystallographic data for this compound has been publicly reported, this document outlines a robust, phase-appropriate strategy for a thorough polymorph screening. It details the underlying scientific principles, experimental protocols, and analytical techniques required to identify, characterize, and select the optimal solid form for pharmaceutical development, in line with regulatory expectations.[3][4][5][6]

Introduction: The Criticality of Polymorph Screening in Pharmaceutical Development

The majority of active pharmaceutical ingredients (APIs) are developed and manufactured as crystalline solids.[7] The specific arrangement of molecules in the crystal lattice dictates the material's physicochemical properties.[8] Polymorphism refers to the existence of a substance in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[4] These different forms, or polymorphs, can exhibit significant variations in properties such as:

  • Solubility and Dissolution Rate: These directly impact the bioavailability of a drug. A more soluble form may lead to faster absorption and a more rapid onset of therapeutic action.[9][7]

  • Stability: Different polymorphs possess different thermodynamic stabilities. A metastable form may convert to a more stable, less soluble form over time, potentially affecting the drug product's shelf life and efficacy.[10][11] The case of Ritonavir, where an unexpected conversion to a less soluble polymorph led to a market withdrawal, serves as a stark reminder of the importance of this phenomenon.[12]

  • Mechanical Properties: Properties like tabletability and flowability are crucial for manufacturing solid dosage forms. These can vary between polymorphs.[10]

  • Hygroscopicity: The tendency of a solid to absorb moisture from the air can differ between polymorphs, affecting stability and handling.

Given these potential impacts, a thorough polymorph screening is not merely a recommendation but a necessity in modern drug development.[1][2] It is a proactive measure to mitigate risks associated with batch-to-batch inconsistency and to ensure consistent in vivo performance.[1] Furthermore, novel polymorphic forms can be a source of intellectual property, potentially extending market exclusivity.[9]

The U.S. Food and Drug Administration (FDA) provides guidance for industry on the control of polymorphism in pharmaceutical solids, emphasizing the need to understand and control these forms to ensure product quality and performance.[3][4][5][6]

Prospective Polymorph Screening of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

As of the writing of this guide, no public crystallographic data for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (C17H18N2O5) is available. The following sections outline a comprehensive, field-proven workflow for a polymorph screen of this compound.

Synthesis and Purification of Starting Material

A prerequisite for any polymorph screen is a well-characterized, high-purity starting material. A potential synthetic route to N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide could involve the acylation of N-ethylaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride. The final product must be purified to ≥99% purity, with particular attention to removing residual solvents and any potential amorphous content.

Experimental Design for Crystallization

The core of a polymorph screen is to induce crystallization under a wide variety of thermodynamic and kinetic conditions.[7] This broad experimental space increases the probability of discovering all accessible solid forms. An effective screening technique should explore a variety of parameters that can influence nucleation and growth kinetics.[13]

Table 1: Crystallization Methodologies for Polymorph Screening

Crystallization Method Description Key Parameters
Slow Evaporation A solution of the compound is allowed to evaporate slowly at a constant temperature.Solvent, Temperature, Concentration
Slow Cooling A saturated solution is slowly cooled to induce crystallization.Solvent, Cooling Rate, Concentration
Anti-solvent Addition An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound.Solvent/Anti-solvent Pair, Addition Rate
Slurry Conversion A suspension of the solid is stirred in a solvent over time to allow for conversion to the most stable form.Solvent, Temperature, Time
Melt Quenching/Recrystallization The compound is melted and then rapidly cooled (quenched) to potentially form an amorphous or metastable phase, which is then allowed to recrystallize.Quenching Rate, Recrystallization Temperature

A diverse range of solvents, covering different polarities, hydrogen bonding capabilities, and functional groups, should be employed. For late-stage development, it is recommended to focus on pharmaceutically acceptable solvents.[12]

Analytical Characterization Workflow

Once solid samples are generated, a high-throughput analytical workflow is necessary to identify and characterize the different forms.

XRPD is the primary and most definitive tool for identifying and distinguishing between different crystalline forms.[12] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol: High-Throughput XRPD Analysis

  • Sample Preparation: A small amount of each crystalline sample is gently ground and placed on a low-background sample holder.

  • Data Acquisition: XRPD patterns are collected using a diffractometer with Cu Kα radiation. A typical scan range would be 2° to 40° 2θ with a step size of 0.02°.

  • Data Analysis: The resulting diffractograms are compared. Unique patterns are indicative of new polymorphic forms.

Samples identified as unique by XRPD should be further characterized using orthogonal techniques to build a complete picture of their solid-state properties.

Table 2: Key Analytical Techniques for Polymorph Characterization

Technique Information Gained
Differential Scanning Calorimetry (DSC) Provides information on melting points, phase transitions, and heats of fusion.
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates by measuring weight loss as a function of temperature.
Single-Crystal X-Ray Diffraction (SCXRD) Provides the definitive three-dimensional structure of a polymorph, including bond lengths, angles, and intermolecular interactions.[7]
Raman/Infrared (IR) Spectroscopy Can distinguish between polymorphs based on differences in vibrational modes.
Dynamic Vapor Sorption (DVS) Assesses the hygroscopicity of each form.
Optical Microscopy Provides information on crystal habit (shape) and birefringence.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Interpretation: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization or degradation) are recorded. The melting point is a key characteristic of a crystalline form.

Data Interpretation and Form Selection

The culmination of the screening process is the construction of a thermodynamic landscape of the identified polymorphs. This involves determining the relative stability of the forms under different conditions (temperature, humidity). The thermodynamically most stable form is generally preferred for development as it is less likely to convert to another form during manufacturing or storage.[12]

However, a metastable form might be chosen if it offers a significant advantage in solubility or bioavailability, provided that its conversion to the stable form can be reliably prevented throughout the product's lifecycle.[9]

The selection of the optimal solid form is a critical decision that should be based on a comprehensive evaluation of all the characterization data.[1]

Visualization of the Polymorph Screening Workflow

A well-defined workflow ensures a systematic and thorough investigation.

PolymorphScreeningWorkflow cluster_synthesis Material Preparation cluster_crystallization Crystallization Screening cluster_analysis Solid-State Analysis cluster_selection Form Selection & Control Synthesis Synthesis & Purification of N-ethyl-4,5-dimethoxy- 2-nitro-N-phenylbenzamide Crystallization Diverse Crystallization Methods & Solvents (Table 1) Synthesis->Crystallization High Purity API HT_XRPD High-Throughput XRPD Screening Crystallization->HT_XRPD Solid Samples Unique_Forms Identify Unique Polymorphs HT_XRPD->Unique_Forms XRPD Patterns Characterization Full Characterization (DSC, TGA, SCXRD, etc.) (Table 2) Unique_Forms->Characterization Candidate Forms Thermo_Stability Determine Thermodynamic Relationships Characterization->Thermo_Stability Physicochemical Data Form_Selection Select Optimal Form for Development Thermo_Stability->Form_Selection Stability Landscape Process_Control Develop Robust Crystallization Process Form_Selection->Process_Control Selected Polymorph

A generalized workflow for polymorph screening and selection.

Conclusion

While specific crystallographic data for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is not yet in the public domain, this guide provides a robust and scientifically grounded framework for its investigation. A thorough polymorph screening, as outlined, is an indispensable part of early-stage drug development.[2][7] It enables the selection of the optimal solid form with desirable and controllable physicochemical properties, thereby de-risking the development process, ensuring consistent product quality, and meeting regulatory requirements. The investment in a comprehensive understanding of the solid state of an API is a critical step towards successful commercialization.

References

  • Title: Polymorph screening in pharmaceutical development Source: European Pharmaceutical Review URL: [Link]

  • Title: Pharmaceutical Polymorphism Screening & Selection Source: Charles River Laboratories URL: [Link]

  • Title: 12.3 Polymorphism and its importance in pharmaceutical industry Source: Fiveable URL: [Link]

  • Title: New FDA Guidance on Polymorphic Compounds in Generic Drugs Source: Pharmaceutical Technology URL: [Link]

  • Title: FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information Source: Pharmaceutical Online URL: [Link]

  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: American Pharmaceutical Review URL: [Link]

  • Title: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability Source: Federal Register URL: [Link]

  • Title: The Relevance Of Polymorph Screening In The Pharmaceutical Industry Source: Outsourced Pharma URL: [Link]

  • Title: Why Polymorphism is Key in Drug Development! Source: PharmaCores URL: [Link]

  • Title: Polymorphism: Phase Change in Pharmaceutical Compounds Source: PreScouter URL: [Link]

  • Title: Accelerating Polymorph Screening with AI & ML: A New Era in Drug Development Source: Technology Networks URL: [Link]

  • Title: Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat Source: I-MAK URL: [Link]

  • Title: The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control Source: International Pharmaceutical Industry URL: [Link]

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Sources

An In-depth Technical Guide to the History, Discovery, and Synthesis of Benzamide-Based Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide moiety represents a privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of benzamide-based precursors. We delve into the foundational discoveries that established benzamides as a critical class of drugs, from their early applications as bioisosteric replacements to their current role in targeted therapies. A significant portion of this guide is dedicated to a detailed examination of the key synthetic methodologies for the formation of the crucial C-N bond, including traditional amide coupling, the Ullmann condensation, and the Buchwald-Hartwig amination. Each method is presented with in-depth mechanistic insights, field-proven experimental protocols, and a discussion of their relative advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and legacy of benzamide-based compounds.

The Ascendancy of the Benzamide Scaffold in Medicinal Chemistry: A Historical Perspective

The journey of the benzamide moiety from a simple organic compound to a cornerstone of modern pharmacology is a compelling narrative of scientific ingenuity and the evolution of drug design principles.[1] First discovered in 1833 by the German chemist Friedrich Wöhler, benzamides did not gain significant traction in the medical field until the early 20th century.[2]

Early Breakthroughs: Bioisosterism and the Birth of Procainamide

The story of benzamides in medicine began with the strategic modification of existing bioactive molecules.[1] A pivotal moment came with the development of procainamide, a more stable alternative to the antiarrhythmic agent procaine.[1] Procaine, while effective, was limited by its rapid in vivo hydrolysis due to its ester linkage.[1] By applying the principle of bioisosteric replacement, researchers substituted the labile ester group with a more robust amide bond, giving rise to procainamide.[1] This modification significantly increased the drug's duration of action and marked a crucial proof-of-concept for the therapeutic potential of the benzamide scaffold.[1]

A New Era in Neuropsychiatry: The Rise of Substituted Benzamides

The mid-20th century witnessed the emergence of benzamides as a transformative class of drugs in the treatment of psychiatric disorders.[1] The discovery of the antipsychotic and antiemetic properties of certain substituted benzamides revolutionized the management of conditions like schizophrenia.[1] A landmark discovery in this area was sulpiride, a pioneering atypical antipsychotic.[1][3] Sulpiride's unique pharmacological profile, characterized by its selective antagonism of dopamine D2 and D3 receptors, offered a novel therapeutic avenue with a potentially improved side-effect profile compared to earlier antipsychotics.[1] This breakthrough spurred the development of a new generation of benzamide antipsychotics, including amisulpride, which also exhibit high affinity and selectivity for D2/D3 receptor subtypes.[1][3]

Modern Applications: From Cancer Therapy to Neuroprotection

The versatility of the benzamide scaffold continues to be a driving force in contemporary drug discovery, with new derivatives being developed for a wide range of diseases.[1] A notable example is the benzamide-based histone deacetylase (HDAC) inhibitor, entinostat (MS-275), which modulates gene expression to exert anti-tumor effects, highlighting the adaptability of the benzamide core to interact with novel biological targets.[1] Furthermore, benzamide derivatives are being explored as PARP-1 inhibitors for cancer treatment, sigma-1 receptor agonists for neurodegenerative diseases, and multi-targeting agents for complex conditions like Alzheimer's disease.[4][5][6]

Foundational Synthetic Strategies for Benzamide Precursors

The construction of the amide bond is central to the synthesis of all benzamide-based compounds. Over the years, a variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

Classical Amide Bond Formation
2.1.1. From Carboxylic Acids and Amines: The Role of Coupling Reagents

A cornerstone of benzamide synthesis is the coupling of a carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A widely used and efficient method involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This approach is favored for its mild reaction conditions and the straightforward removal of the urea byproduct.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • To a stirred solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF)) under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and then with a cold 5% sodium bicarbonate solution.

  • Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

2.1.2. The Schotten-Baumann Reaction: Acyl Chlorides and Amines

The Schotten-Baumann reaction, discovered in 1883, is a classic method for synthesizing amides from the reaction of an amine with an acid chloride.[7] This reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[7]

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [8]

  • In a well-ventilated fume hood, add benzoyl chloride to a flask.

  • Slowly, and with cooling, add concentrated ammonia solution.

  • A precipitate of benzamide will form.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude benzamide from hot water to obtain the purified product.

Modern Synthetic Marvels: Transition Metal-Catalyzed C-N Bond Formation

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl benzamides, providing powerful tools for the construction of complex molecules under milder conditions and with greater functional group tolerance.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation, also known as the Goldberg reaction in the context of amides, is a copper-catalyzed N-arylation of amides with aryl halides.[9][10] While early iterations of this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, the introduction of chelating ligands has enabled these transformations to proceed under much milder conditions with catalytic amounts of copper.[9]

The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate.[9] Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[9]

Experimental Protocol: Ligand-Assisted Ullmann Condensation for N-Aryl Benzamides [9]

  • To an oven-dried reaction vessel, add the benzamide (1.2 eq), aryl halide (1.0 eq), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-aryl benzamide.

Table 1: Comparison of Classical vs. Modern Ullmann Condensation

FeatureClassical Ullmann CondensationLigand-Assisted Ullmann Condensation
Copper Source Stoichiometric copper powder or saltsCatalytic copper(I) or (II) salts
Temperature High (150-250 °C)Milder (80-120 °C)
Ligands Generally not usedRequired (e.g., phenanthrolines, diamines)
Substrate Scope Limited, often requires activated aryl halidesBroad, tolerates a wider range of functional groups
Yields Often moderate to lowGenerally good to excellent
The Buchwald-Hartwig Amination: A Palladium-Powered Revolution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, and it stands as one of the most powerful and versatile methods for the formation of C-N bonds.[11][12] Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has transformed the synthesis of aryl amines due to its broad substrate scope, excellent functional group tolerance, and generally high yields.[11][12]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl benzamide and regenerate the Pd(0) catalyst.[11][13] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[13]

Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Benzamides [14]

  • To a Schlenk flask, add the aryl halide (1.0 eq), the benzamide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, NaOt-Bu, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resultant residue by silica gel column chromatography to afford the desired N-aryl benzamide.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterDescriptionCommon Choices
Palladium Precatalyst The source of the active Pd(0) catalyst.Pd(OAc)2, Pd2(dba)3
Ligand Crucial for catalyst stability and reactivity.BINAP, DPPF, Xantphos, Josiphos, Buchwald's biaryl phosphine ligands
Base Facilitates the deprotonation of the amine.NaOt-Bu, K3PO4, Cs2CO3
Solvent Must be anhydrous and degassed.Toluene, Dioxane, THF
Aryl Halide/Triflate The electrophilic coupling partner.Aryl iodides, bromides, chlorides, and triflates

Visualization of Synthetic Pathways

General Workflow for Benzamide-Based Drug Discovery

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Optimization cluster_2 Biological Evaluation cluster_3 Lead Optimization a Target Identification b Lead Compound Identification (e.g., existing benzamide) a->b c In Silico Design & Modeling b->c d Precursor Synthesis (e.g., substituted benzoic acids, amines) c->d e Amide Bond Formation (e.g., Coupling, Ullmann, Buchwald-Hartwig) d->e f Purification & Characterization e->f g In Vitro Assays (e.g., enzyme inhibition, receptor binding) f->g h In Vivo Studies (e.g., animal models) g->h i ADMET Profiling h->i j Structure-Activity Relationship (SAR) Studies i->j k Iterative Redesign & Resynthesis j->k k->d Refined Precursors

Caption: A generalized workflow for the discovery and development of novel benzamide-based therapeutic agents.

Simplified Catalytic Cycle of the Ullmann Condensation

G A Cu(I)L B R-NH-Cu(I)L A->B + R-NH2, -HX C R-N(Ar)-Cu(III)L(X) B->C + Ar-X (Oxidative Addition) C->A Reductive Elimination F Ar-NH-R C->F Product D Ar-X D->C E R-NH2 E->B

Caption: A simplified representation of the catalytic cycle for the copper-catalyzed Ullmann N-arylation of amides.

Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

G A Pd(0)L_n B Ar-Pd(II)L_n(X) A->B Oxidative Addition C [Ar-Pd(II)L_n(NHR)]+ B->C + R-NH2 D Ar-Pd(II)L_n(NR) C->D + Base, -[Base-H]+ D->A Reductive Elimination G Ar-NH-R D->G Product E Ar-X E->B F R-NH2 F->C H Base H->C

Caption: A simplified diagram of the catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

The benzamide scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its journey from the early days of bioisosteric replacement to its current prominence in a multitude of therapeutic areas is a testament to its remarkable versatility. The continuous evolution of synthetic methodologies, from classical amide bond formations to the powerful transition metal-catalyzed C-N coupling reactions, has provided chemists with an ever-expanding toolbox to access novel and complex benzamide derivatives. As our understanding of disease biology deepens, the rational design and efficient synthesis of new benzamide-based precursors will undoubtedly continue to be a fruitful endeavor, leading to the discovery of next-generation therapeutics.

References

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  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Available at: [Link]

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  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. Available at: [Link]

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  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

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Methodological & Application

Optimized reaction conditions for preparing N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research scientists and process chemists. It details the optimized synthetic pathway for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide , a sterically congested amide often utilized as a model for photocleavable linkers (DMNB derivatives) or as a scaffold in isoquinoline alkaloid synthesis.[1][2]

Abstract & Scientific Rationale

The preparation of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 349399-74-2) presents specific synthetic challenges due to the ortho-nitro effect .[1][2] The bulky nitro group at the 2-position creates significant steric hindrance around the carbonyl carbon, impeding nucleophilic attack. Furthermore, the electron-rich 4,5-dimethoxy motif competes electronically with the electron-withdrawing nitro group, affecting the electrophilicity of the acyl center.[1]

This protocol utilizes an in-situ generated acid chloride method.[1][2] While standard carbodiimide couplings (EDC/NHS) often suffer from low yields with ortho-substituted benzoates, the acid chloride route ensures complete activation. We employ Oxalyl Chloride with DMF catalysis, which allows for milder conditions than Thionyl Chloride and avoids the formation of stubborn sulfur dioxide byproducts.

Key Optimization Parameters:
  • Activation: Oxalyl Chloride/DMF (Vilsmeier-Haack type activation).[1][2]

  • Solvent System: Anhydrous Dichloromethane (DCM) for solubility and ease of workup.

  • Base Scavenger: Triethylamine (TEA) in slight excess to neutralize HCl without inducing racemization or hydrolysis.

  • Temperature Control:

    
     initiation to prevent decomposition, followed by Room Temperature (RT) aging.
    

Retrosynthetic Analysis & Pathway

The synthesis is a convergent coupling of two commercially available precursors: 4,5-dimethoxy-2-nitrobenzoic acid and N-ethylaniline .[1][2]

ReactionPathway Acid 4,5-Dimethoxy-2-nitrobenzoic Acid (Solid, Precursor A) AcidCl Acid Chloride Intermediate (Highly Reactive) Acid->AcidCl Activation Amine N-Ethylaniline (Liquid, Precursor B) Product N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (Target) Amine->Product Coupling AcidCl->Product Nucleophilic Acyl Substitution Oxalyl Oxalyl Chloride (COCl)2 / DMF cat. Oxalyl->AcidCl Base TEA / DCM 0°C to RT Base->Product

Figure 1: Reaction pathway demonstrating the conversion of the benzoic acid derivative to the target amide via an acid chloride intermediate.[3]

Detailed Experimental Protocol

Materials Required
ReagentMW ( g/mol )Equiv.Role
4,5-Dimethoxy-2-nitrobenzoic acid 227.171.0Limiting Reagent
Oxalyl Chloride (2.0 M in DCM)126.931.2Chlorinating Agent
N-Ethylaniline 121.181.1Nucleophile
Triethylamine (TEA) 101.192.5Acid Scavenger
DMF (Anhydrous) 73.09Cat.[1][2] (2-3 drops)Catalyst
Dichloromethane (DCM) -SolventReaction Medium
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter. Flame-dry or oven-dry glassware is critical to prevent hydrolysis.[1][2]

  • Solvation: Charge the flask with 4,5-dimethoxy-2-nitrobenzoic acid (1.0 equiv) and suspend in anhydrous DCM (10 mL/g of acid) .

  • Catalysis: Add catalytic DMF (2-3 drops) . Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

  • Chlorination: Cool the suspension to

    
      (ice bath). Add Oxalyl Chloride (1.2 equiv)  dropwise over 10 minutes. Gas evolution (
    
    
    
    ,
    
    
    ,
    
    
    ) will be observed.
  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and yellow/orange, indicating conversion to the acid chloride.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full activation.

Phase 2: Coupling (Amide Bond Formation)
  • Preparation: In a separate flask, dissolve N-ethylaniline (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM (5 mL/g) .

  • Addition: Cool the Acid Chloride solution (from Phase 1) back to

    
     .
    
  • Reaction: Slowly add the amine/base solution to the acid chloride solution via syringe or addition funnel over 15 minutes. Caution: Exothermic reaction.

  • Aging: Remove the ice bath and stir at RT for 4–12 hours . Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[4]

Phase 3: Workup & Purification[5]
  • Quench: Dilute the reaction mixture with DCM and wash sequentially with:

    • 1M HCl (

      
      ): Removes excess amine and TEA.
      
    • Sat.

      
       (
      
      
      
      ): Removes unreacted acid.
    • Brine (

      
      ): Drying step.[4][6]
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Crude Appearance: Typically a viscous yellow/brown oil or solid.[1]

    • Recrystallization: If solid, recrystallize from hot Ethanol or Ethyl Acetate/Hexane .

    • Flash Chromatography: If oil, purify on silica gel eluting with a gradient of 0-30% EtOAc in Hexanes .

QC & Analytical Expectations

ParameterSpecificationMethod
Appearance Pale yellow to yellow crystalline solidVisual Inspection
Purity >98%HPLC (254 nm)
Identity (

NMR)
Diagnostic signals: 2-nitro aromatic protons (singlets/split), Ethyl group (quartet ~3.8 ppm, triplet ~1.2 ppm), Methoxy singlets (~3.9 ppm).[1][2]

NMR (CDCl

or DMSO-

)
Mass Spec

LC-MS (ESI+)
Troubleshooting Guide
  • Low Yield: Often caused by moisture in the Oxalyl Chloride step.[7] Ensure the system is under

    
    .[1]
    
  • Incomplete Reaction: The steric bulk of N-ethylaniline can slow the reaction.[1] If starting material remains after 12h, reflux the DCM mixture for 2 hours.

  • Color Issues: Darkening often indicates oxidation of the aniline.[1] Use freshly distilled N-ethylaniline if the reagent is old/dark.[1]

References

  • Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

    • Sun, Y. T., et al. "Synthesis of 2-nitro-4,5-dimethoxybenzoic acid."[1][2][4] ChemicalBook Protocols. Available at:

  • General Acid Chloride Activation Protocol

    • Adams, R., & Jenkins, R. L. "p-Nitrobenzoyl Chloride."[1][2][8] Organic Syntheses, Coll.[9] Vol. 1, p. 394 (1941). Available at:

  • Amide Coupling with Steric Hindrance

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852 (2005).[1]

  • Target Molecule Registry

    • CAS 349399-74-2 Entry.[1][2][10] Amadis Chemical Catalog. Available at:

Sources

Reagents for the N-ethylation of 4,5-dimethoxy-2-nitro-N-phenylbenzamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Ethylation of 4,5-Dimethoxy-2-nitro-N-phenylbenzamide Precursors

Executive Summary

This guide details the synthetic methodology for the N-ethylation of 4,5-dimethoxy-2-nitro-N-phenylbenzamide (Precursor A) to generate N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (Target B). This transformation is a critical step in the synthesis of isoquinoline and quinazolinone-based pharmacophores, often serving as precursors for phosphodiesterase (PDE) inhibitors.

The reaction presents specific challenges due to the ortho-nitro effect : the steric bulk of the nitro group forces the amide bond out of planarity, while its electron-withdrawing nature reduces the nucleophilicity of the amide nitrogen. This protocol compares two validated methods—Irreversible Deprotonation (Method A) and Phase Transfer Catalysis (Method B) —to ensure high yield and regioselectivity (N- vs. O-alkylation).

Reaction Mechanics & Strategic Analysis

The Substrate Challenge

The substrate contains three features that complicate alkylation:

  • Electronic Deactivation: The p-nitro group (relative to the benzamide core) and the N-phenyl ring delocalize the nitrogen lone pair, drastically lowering nucleophilicity.

  • Steric Shielding: The ortho-nitro group creates a "molecular wall," hindering the approach of the electrophile.

  • Regioselectivity: The ambient amidate anion can react at the Nitrogen (desired) or Oxygen (imidate ester impurity). N-alkylation is thermodynamically favored, but O-alkylation is kinetically accessible with hard electrophiles.

Reagent Selection Matrix
ComponentRecommendationRationale
Electrophile Ethyl Iodide (EtI) Superior leaving group (I⁻) vs. Bromide. Higher reactivity is essential to overcome the steric barrier of the o-nitro group.
Base (Method A) Sodium Hydride (NaH) Irreversible deprotonation generates the "naked" anion, maximizing nucleophilicity in polar aprotic solvents.
Base (Method B) KOH (50% aq) Used with PTC. High concentration forces the equilibrium to the interface.
Solvent DMF (Method A) High dielectric constant dissociates ion pairs, promoting N-alkylation.
Catalyst TBAB (Method B) Tetrabutylammonium bromide acts as the shuttle, bringing the amidate anion into the organic phase.

Experimental Protocols

Method A: Sodium Hydride Mediated Alkylation (Standard Laboratory Scale)

Best for: Small scale (<5g), rapid optimization, and difficult substrates.

Reagents:

  • Precursor A (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Ethyl Iodide (1.5 eq)

  • DMF (Anhydrous) (10 mL/g of precursor)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Solubilization: Dissolve Precursor A in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution: H₂ gas evolution.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns deep orange/red due to the nitrophenyl amidate anion.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise via syringe.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[1]

  • Quench: Carefully pour the reaction mixture into ice-cold saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: Phase Transfer Catalysis (Green/Process Scale)

Best for: Scale-up (>10g), safety (no H₂ gas), and moisture tolerance.

Reagents:

  • Precursor A (1.0 eq)

  • Toluene (10 mL/g)

  • KOH (50% aqueous solution) (5.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Ethyl Iodide (1.5 eq)

Protocol:

  • Setup: Charge a flask with Precursor A , Toluene , and TBAB .

  • Base Addition: Add 50% KOH solution while stirring vigorously.

  • Reagent Addition: Add Ethyl Iodide in one portion.

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (essential for phase transfer).

  • Monitoring: Reaction is typically slower than Method A (12–24 hours).

  • Workup: Cool to RT. Separate phases. Wash the organic (Toluene) layer with water and brine. Concentrate to dryness.

    • Note: Toluene often precipitates the product upon cooling/concentration, simplifying purification.

Visualization of Reaction Logic

ReactionLogic Substrate 4,5-dimethoxy-2-nitro- N-phenylbenzamide Base_NaH NaH (Method A) Irreversible Deprotonation Substrate->Base_NaH Anhydrous DMF Base_PTC KOH/TBAB (Method B) Interfacial Deprotonation Substrate->Base_PTC Toluene/H2O Anion Amidate Anion (Resonance Stabilized) Base_NaH->Anion Fast Base_PTC->Anion Equilibrium Target N-Ethyl Product (Target) Anion->Target N-Attack (Major) Impurity O-Ethyl Imidate (Side Product) Anion->Impurity O-Attack (Minor) EtI Ethyl Iodide (Electrophile) EtI->Target EtI->Impurity

Figure 1: Mechanistic pathway contrasting Method A and Method B for N-ethylation.

Quality Control & Troubleshooting

Analytical Markers:

  • 1H NMR (CDCl3):

    • Starting Material: Amide N-H singlet typically appears downfield (8.0–10.0 ppm).

    • Product: Disappearance of N-H. Appearance of Ethyl group: Quartet (~3.8–4.2 ppm, 2H) and Triplet (~1.1–1.3 ppm, 3H).

    • Diagnostic Shift: The methylene quartet of the N-ethyl group will be significantly distinct from the methoxy singlets (~3.9 ppm).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of o-nitro group.Increase temperature to 60°C (Method A) or 80°C (Method B). Add 0.5 eq KI to generate Et-I in situ if using Et-Br.
O-Alkylation (Imidate) "Hard" anion character or solvent effect.Switch to Method B (PTC favors N-alkylation in non-polar solvents like Toluene). Ensure DMF is strictly anhydrous.
Hydrolysis Wet reagents.Dry DMF over molecular sieves. Ensure KOH/NaOH is not used with MeOH/EtOH (transesterification risk).

References

  • PubChem. (n.d.). 2-Nitro-N-phenylbenzamide Structure and Properties. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Catalytic Reduction of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic reduction of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide to its corresponding aniline derivative, 2-amino-N-ethyl-4,5-dimethoxy-N-phenylbenzamide .

This transformation is a critical step in the synthesis of nitrogen-containing heterocycles, particularly substituted quinazolines and benzodiazepines , which are privileged scaffolds in medicinal chemistry (e.g., anxiolytics, antitumor agents). The specific substitution pattern (N-ethyl, N-phenyl, dimethoxy) presents unique solubility and steric challenges that standard protocols often fail to address.

Part 1: Strategic Overview & Chemist’s Perspective

The Synthetic Challenge

The reduction of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (referred to herein as Compound A ) requires chemoselectivity. The objective is to reduce the nitro group (


) to an amino group (

) without affecting the amide bond or the aromatic methoxy ethers.[1]

While aromatic nitro reduction is a textbook reaction, this specific substrate introduces two variables:

  • Steric Bulk: The ortho-nitro group is flanked by the bulky N-ethyl-N-phenyl carboxamide and the meta-methoxy group. This can hinder adsorption onto the catalyst surface, leading to incomplete reduction or the accumulation of hydroxylamine intermediates.

  • Solubility: The lipophilic N-ethyl-N-phenyl moiety significantly reduces solubility in standard alcoholic solvents (MeOH, EtOH), necessitating a co-solvent system to prevent substrate precipitation on the catalyst active sites.

Mechanistic Insight: The Haber-Bosch Pathway

The reduction proceeds via the Haber mechanism on the metal surface. Understanding this is crucial for troubleshooting colored impurities (azo/azoxy compounds).

  • Adsorption: Compound A binds to the catalyst (Pd or Ni) via the nitro oxygen.

  • Stepwise Deoxygenation:

    • 
       (Nitroso - highly reactive)
      
    • 
       (Hydroxylamine)
      
    • 
       (Amine)
      
  • Critical Failure Mode: If hydrogen pressure is insufficient or the catalyst loading is too low, the Nitroso and Hydroxylamine intermediates desorb and condense to form Azoxy (colored, difficult to remove) or Azo dimers. High hydrogen mass transfer is non-negotiable.

Part 2: Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Pd/C)

The Gold Standard for Purity and Yield.

Target Scale: 10 g – 100 g Expected Yield: >95% Purity: >98% (HPLC)

Materials & Reagents
ComponentSpecificationRole
Substrate Compound A (Solid)Reactant
Catalyst 10% Pd/C (50% wet)Heterogeneous Catalyst
Solvent A Methanol (HPLC Grade)Protic source
Solvent B Tetrahydrofuran (THF)Solubilizer
Hydrogen Gas (Balloon or Cylinder)Reductant
Filter Aid Celite® 545Catalyst removal
Step-by-Step Methodology
  • Solvation (Critical Step):

    • In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve 10.0 g (approx. 27 mmol) of Compound A in a mixture of MeOH (100 mL) and THF (50 mL) .

    • Note: The THF is essential. Pure methanol often results in a slurry that coats the catalyst, stopping the reaction.

    • Sonicate briefly to ensure complete dissolution.

  • Catalyst Loading:

    • Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with water or toluene before adding to the organic solvent.

    • Add 1.0 g of 10% Pd/C (50% wet) to the solution. This represents a 5 wt% catalyst loading (dry basis).

  • Inerting and Pressurization:

    • Seal the vessel.[2]

    • Evacuate the headspace and backfill with Nitrogen (

      
      ) three times to remove oxygen.
      
    • Evacuate and backfill with Hydrogen (

      
      ).
      
    • Pressure: For a Parr shaker, set pressure to 30–40 psi (2–3 bar) . For balloon hydrogenation, ensure a double-balloon setup to maintain positive pressure.

  • Reaction:

    • Agitate vigorously at Room Temperature (20–25°C) .

    • Timecourse: Reaction is typically complete in 2–4 hours .[3]

    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a highly fluorescent blue spot (amine) under UV.

  • Workup:

    • Purge the vessel with Nitrogen.

    • Filter the mixture through a pad of Celite® 545 to remove the Pd/C.

    • Wash the filter cake with THF (50 mL) .

    • Concentrate the filtrate in vacuo to yield an off-white to pale grey solid.

  • Purification (Optional):

    • While often pure enough for the next step, the product can be recrystallized from Isopropanol/Hexane if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

The Safety-First Approach (No Hydrogen Gas Cylinders).

Target Scale: 1 g – 10 g Ideal For: Labs without high-pressure infrastructure.

Materials
  • Substrate: Compound A

  • Hydrogen Donor: Ammonium Formate (

    
    )
    
  • Catalyst: 10% Pd/C

  • Solvent: Methanol (anhydrous)

Methodology
  • Setup:

    • Dissolve Compound A (2.0 g) in Methanol (40 mL) in a three-neck flask equipped with a reflux condenser and nitrogen inlet.

    • Add 10% Pd/C (0.2 g) .

  • Initiation:

    • Add Ammonium Formate (1.7 g, 5 equivalents) in a single portion.

    • Observation: Effervescence (

      
       release) will occur immediately.
      
  • Reflux:

    • Heat the mixture to reflux (65°C) for 1–2 hours .

    • Note: The kinetics are faster than balloon hydrogenation due to the high effective concentration of hydrogen on the catalyst surface.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through Celite.

    • Concentrate the filtrate.[5]

    • Wash: Dissolve the residue in EtOAc and wash with water (

      
      ) to remove excess ammonium salts. Dry over 
      
      
      
      and concentrate.

Part 3: Visualizing the Process

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise reduction and the critical "danger zone" where impurities form.

G Nitro Nitro Substrate (R-NO2) Ads Adsorption on Pd Surface Nitro->Ads Diffusion Nitroso Nitroso Intermediate (R-NO) Ads->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +H2 Impurity Azoxy/Azo Dimers (Colored Impurities) Nitroso->Impurity Condensation (Low H2 Pressure) Amine Aniline Product (R-NH2) Hydroxyl->Amine +H2, -H2O Hydroxyl->Impurity

Figure 1: Catalytic cycle of nitro reduction. The red dashed lines indicate side reactions that occur if hydrogen pressure is insufficient.

Experimental Workflow (Protocol A)

Workflow Start Start: 10g Substrate Solvent Dissolve in MeOH/THF (2:1) Ensure Homogeneity Start->Solvent CatAdd Add 10% Pd/C (wet) Under N2 Blanket Solvent->CatAdd H2 Pressurize H2 (30 psi) Agitate 2-4 Hours CatAdd->H2 Check TLC Check (Disappearance of Yellow) H2->Check Check->H2 Incomplete Filter Filter over Celite Wash with THF Check->Filter Complete Conc Concentrate in vacuo Filter->Conc Final Product: 2-Amino-N-ethyl- 4,5-dimethoxy-N-phenylbenzamide Conc->Final

Figure 2: Step-by-step workflow for the high-pressure hydrogenation protocol.

Part 4: Troubleshooting & Quality Control

Common Issues
SymptomCauseSolution
Reaction Stalls Catalyst poisoning or poor solubility.Add more THF to dissolve precipitate. Add fresh catalyst (10% wt).
Colored Product Formation of Azo impurities.Reaction ran too slow. Reload catalyst and run at higher pressure (50 psi) or higher temp (40°C).
Low Yield Product trapped in filter cake.The amine is less soluble than the nitro compound. Wash Celite thoroughly with hot THF or EtOAc.
Analytical Validation
  • HPLC: Use a C18 column, Gradient 10-90% ACN/Water (0.1% TFA). The amine will elute significantly earlier than the nitro compound due to increased polarity (protonation of amine).

  • NMR (

    
    ):  Look for the disappearance of the aromatic protons ortho to the nitro group (usually shifted downfield ~7.5-8.0 ppm) and the appearance of the broad 
    
    
    
    singlet (variable, usually 3.5-5.0 ppm) and an upfield shift of the adjacent aromatic protons.

References

  • Turáková, M. et al. (2015).[6] "Liquid phase hydrogenation of nitrobenzene."[6][7] Applied Catalysis A: General. Link[6]

  • Banik, B. K. et al. (2000). "Indium-mediated selective reduction of aromatic nitro compounds." Organic Syntheses. Link

  • Formenti, D. et al. (2019).[2] "Efficient Transfer Hydrogenation of Nitro Compounds to Amines." Frontiers in Chemistry. Link

  • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.

Sources

Solvent selection for the crystallization of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Crystallization Protocol for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Introduction & Mechanistic Rationale

The purification and crystallization of highly substituted, sterically hindered pharmaceutical intermediates present unique thermodynamic and kinetic challenges. N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 349399-74-2) is a complex tertiary amide characterized by a high degree of lipophilicity and a complete absence of N-H hydrogen bond donors.

Structural Implications on Solvation: Unlike primary or secondary nitrobenzamides, which readily form robust hydrogen-bonded networks[1], this tertiary amide relies entirely on weaker intermolecular forces (van der Waals, dipole-dipole, and π-π stacking) for crystal lattice assembly. The molecule acts predominantly as a Lewis base, interacting favorably with proton-acceptor or proton-donor functional groups of solvents[2]. Furthermore, the ortho-nitro group and the bulky N-ethyl/N-phenyl substituents force the amide bond out of the aromatic plane, creating significant steric hindrance.

The "Oiling Out" Phenomenon (Causality): During cooling or anti-solvent addition, this steric bulk impedes rapid molecular orientation. If supersaturation is generated too quickly, the system bypasses the crystalline metastable zone and undergoes Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out." This results in a dense, impurity-rich amorphous oil rather than a crystalline solid. Therefore, solvent selection must prioritize systems that offer a wide Metastable Zone Width (MSZW) and allow for controlled, seeded growth. While acetonitrile has historically been used for related nitrobenzamides, it is often avoided in modern protocols due to toxicity concerns and its propensity to form stable, unwanted solvates[3].

Solvent System Screening & Quantitative Data

To establish a robust process, various single and binary solvent systems were evaluated. The objective was to identify a system with a steep solubility curve (for cooling crystallization) or a miscible anti-solvent system that suppresses LLPS while maximizing yield and purity.

Table 1: Solvent Screening and Crystallization Outcomes

Solvent SystemRatio (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Crystallization Outcome & Morphology
Methanol / Water70:30~120< 5High risk of LLPS (oiling out); amorphous solid.
Acetonitrile100~180~15Good yield, but high risk of solvate formation[3].
Ethanol / Water80:20~150< 10Viable green alternative; requires precise seeding.
Toluene / Heptane50:50~200~25Moderate yield; slow kinetics; blocky crystals.
Ethyl Acetate / Heptane 40:60 >250 < 5 Optimal; wide MSZW; high purity (>99.5%); prisms.

Rationale for the Optimal Choice: The Ethyl Acetate (EtOAc) / Heptane system provides the best thermodynamic control. EtOAc offers excellent solvation due to favorable dipole interactions with the methoxy and nitro moieties. Heptane acts as a highly effective, non-polar anti-solvent. The gradual transition from a polar aprotic to a non-polar environment decreases solubility predictably, allowing for controlled nucleation when seeded.

Experimental Workflow

G Start Crude N-ethyl-4,5-dimethoxy- 2-nitro-N-phenylbenzamide Dissolution Dissolution in EtOAc (4 Vol, 60°C) Start->Dissolution Filtration Hot Polish Filtration (Remove insoluble particulates) Dissolution->Filtration Complete dissolution Cooling Controlled Cooling (0.5°C/min to 45°C) Filtration->Cooling Clarified solution Seeding Seeding (1 wt%) Validate MSZW Cooling->Seeding Reach metastable zone Antisolvent Heptane Addition (6 Vol, 0.1 Vol/min) Seeding->Antisolvent Seed persistence confirmed Aging Aging & Final Cooling (Hold at 5°C for 2h) Antisolvent->Aging Induce crystal growth Isolation Filtration & Washing (Yield >85%, Purity >99%) Aging->Isolation Maximize yield

Workflow for the anti-solvent crystallization of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

Detailed Step-by-Step Methodology: EtOAc / Heptane Crystallization

Self-Validating Protocol Design: This protocol incorporates specific physical checkpoints to ensure the thermodynamic state of the solution is correct before proceeding, thereby preventing batch failure and LLPS.

Materials:

  • Crude N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • Pure seed crystals of the target compound (milled)

Procedure:

  • Primary Dissolution: Charge a jacketed glass reactor with the crude compound. Add 4.0 volumes (relative to crude mass, e.g., 4 mL/g) of EtOAc.

  • Heating: Heat the suspension to 60°C under moderate agitation (200-250 rpm). Maintain this temperature for 30 minutes.

    • Causality: Complete dissolution destroys any unwanted polymorphs or sub-visible aggregates that could act as parasitic heterogeneous nucleation sites.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel. This removes dust and insoluble impurities that trigger uncontrolled nucleation.

  • Controlled Cooling: Program the reactor jacket to cool the clarified solution from 60°C to 45°C at a linear rate of 0.5°C/min.

  • Seeding (Critical Validation Step): At 45°C, add 1.0 wt% of milled seed crystals (suspended in a minimal amount of heptane).

    • Self-Validation Check: Observe the solution for 15 minutes. The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool by another 2°C and re-seed. If massive spontaneous nucleation occurs immediately, the solution was supercooled; heat back to 60°C and repeat.

  • Anti-Solvent Addition: Once seed persistence is confirmed, begin the continuous addition of 6.0 volumes of n-Heptane. The addition must be strictly controlled at a rate of 0.1 volumes per minute using a dosing pump.

    • Causality: Slow addition ensures that the supersaturation generated by the anti-solvent is immediately consumed by the growth of the existing seed crystals. This keeps the system below the critical supersaturation limit, entirely avoiding the "oiling out" phase boundary.

  • Aging and Final Cooling: After the heptane addition is complete, age the slurry at 45°C for 1 hour to allow the crystal lattice to heal and reject trapped impurities. Then, cool the slurry to 5°C at 0.25°C/min and hold for 2 hours to maximize yield.

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2.0 volumes of a cold (5°C) EtOAc/Heptane (1:4 v/v) mixture to displace the mother liquor without dissolving the product.

  • Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

Alternative Protocol: Ethanol / Water (Green Chemistry Approach)

For laboratories prioritizing green chemistry, an Ethanol/Water system can be utilized, drawing on principles established for related nitroaromatics[3]. The compound is dissolved in 5.0 volumes of absolute ethanol at 65°C. Water (the anti-solvent) is added dropwise until the cloud point is reached, followed by an immediate temperature hold and seeding. While environmentally preferable, this system requires tighter control of the cooling ramp and agitation rate to avoid the precipitation of an amorphous phase, as water drastically spikes the polarity of the system.

References

  • Process for the preparation of 4-iodo-3-nitrobenzamide (US20130172618A1). Google Patents. Discusses the avoidance of toxic solvents like acetonitrile in favor of alcohol/water mixtures for nitrobenzamide crystallization.
  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures... ResearchGate. Details the Lewis acid/base interactions and preferential solvation thermodynamics of nitrobenzamides in various solvent systems. URL:[Link]

  • Designing ternary cocrystals with hydrogen bonds and halogen bonds. The Royal Society of Chemistry (Chemical Communications). Provides foundational data on the crystallization behaviors and intermolecular bonding limits of substituted nitrobenzamides. URL:[Link]

Sources

Application Note: Strategic Utilization of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide in 4-Aminoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Advanced Building Blocks for Kinase Inhibitor Scaffolds

Introduction & Strategic Utility

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role as the core pharmacophore in epidermal growth factor receptor (EGFR) and PI3Kα tyrosine kinase inhibitors[1]. Traditional syntheses of these scaffolds typically rely on a linear three-step approach: cyclization of an anthranilic acid derivative to a quinazolin-4-one, chlorination to a 4-chloroquinazoline, and a final S_NAr amination.

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide offers a highly efficient, convergent alternative. By utilizing this specific pre-functionalized building block, chemists can bypass the traditional halogenation/amination sequence. Upon reduction of the nitro group, the resulting tertiary 2-aminobenzamide undergoes a highly efficient one-pot cyclization. The N-ethyl-N-phenyl moiety acts as a designed internal migratory group, directly yielding the 4-(N-ethyl-N-phenylamino)-6,7-dimethoxyquinazoline core.

Mechanistic Insights and Causality (E-E-A-T)

Every structural feature of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide serves a distinct chemical or biological purpose:

  • The Nitro Group as a Strategic Mask: The ortho-nitro group acts as a stable masking agent for the highly reactive ortho-amine. This prevents premature cyclization, competitive acylation, or catalyst poisoning during upstream functionalization steps. It is easily and chemoselectively reduced downstream under mild catalytic hydrogenation conditions.

  • The 4,5-Dimethoxy Pharmacophore: The 6,7-dimethoxy substitution on the final quinazoline ring is critical for target engagement. These electron-donating groups enhance aqueous solubility and form crucial hydrogen bonds with the hinge region of the ATP-binding pocket in various kinases [1].

  • The Tertiary Amide (N-ethyl-N-phenyl) Cyclization Dynamics: Unlike primary amides that form quinazolin-4-ones, the tertiary amide lacks an N-H proton. When treated with Phosphorus Oxychloride (POCl

    
    ) and a nitrile, the amide oxygen is activated to form a highly electrophilic Vilsmeier-type chloroiminium ion. The ortho-amine reacts with the nitrile to form an amidine intermediate, which subsequently attacks the chloroiminium carbon. This intramolecular ring closure directly installs the N-ethyl-N-phenylamine moiety at the C4 position [2].
    

Mechanism A 2-Amino-N,N-disubstituted Benzamide B Chloroiminium Ion Formation (POCl3) A->B C Nitrile Addition (Amidine Intermediate) B->C D Intramolecular Ring Closure C->D E Aromatization to 4-Aminoquinazoline D->E

Mechanistic sequence of the POCl3-mediated cyclization of tertiary 2-aminobenzamides.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity and reproducibility.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Convert N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide to 2-amino-N-ethyl-4,5-dimethoxy-N-phenylbenzamide.

  • Setup: In a thoroughly purged 500 mL Parr reactor, dissolve N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (10.0 g, 28.2 mmol) in anhydrous Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 50% wet) under a steady stream of Argon.

    • Causality: Using wet Pd/C mitigates the risk of solvent ignition while maintaining high catalytic surface area.

  • Hydrogenation: Pressurize the reactor with H

    
     gas to 40 psi. Stir vigorously at 25 °C for 4 hours.
    
  • Self-Validation (IPC): Sample the reaction mixture. Perform LC-MS analysis. The reaction is deemed complete when the starting material mass (

    
    ) is fully replaced by the amine product mass (
    
    
    
    ).
  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with Methanol (2 × 50 mL). Concentrate the filtrate in vacuo to yield the intermediate as a pale-yellow solid. Store under Argon.

Protocol B: One-Pot Cyclization to 4-Aminoquinazoline

Objective: Construct the 4-(N-ethyl-N-phenylamino)-6,7-dimethoxyquinazoline core via POCl


-mediated cyclization.
  • Activation: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add the 2-amino intermediate (5.0 g, 15.2 mmol) and anhydrous Acetonitrile (50 mL).

    • Note: Acetonitrile serves a dual purpose here—it acts as the solvent and as the C2-carbon source (yielding a 2-methylquinazoline derivative).

  • Reagent Addition: Cool the mixture to 0 °C. Add POCl

    
     (4.2 mL, 45.6 mmol, 3.0 equiv) dropwise over 15 minutes.
    
    • Causality: Dropwise addition controls the exothermic formation of the chloroiminium ion, preventing degradation of the electron-rich dimethoxy ring.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Dichloromethane:Methanol, 95:5). The intermediate (

    
    ) should completely convert to a new, highly UV-active spot (
    
    
    
    ) exhibiting characteristic quinazoline fluorescence at 320 nm.
  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice (200 g) while stirring vigorously. Neutralize the aqueous phase to pH 8 using saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via flash chromatography.

SynthWorkflow SM N-ethyl-4,5-dimethoxy- 2-nitro-N-phenylbenzamide Red Catalytic Reduction (Pd/C, H2) SM->Red Int 2-Amino-N-ethyl- 4,5-dimethoxy- N-phenylbenzamide Red->Int Cyc Cyclization (POCl3, R-CN) Int->Cyc Prod 4-(N-ethyl-N-phenylamino)- 6,7-dimethoxyquinazoline Cyc->Prod

Synthetic workflow from the nitrobenzamide precursor to the target 4-aminoquinazoline scaffold.

Quantitative Data: Cyclization Optimization

The choice of nitrile and solvent significantly impacts the yield and purity of the final 4-aminoquinazoline. The table below summarizes the optimization of Protocol B, demonstrating the causality between the C2-source/solvent and the reaction efficiency.

Reaction Condition (Nitrile Source)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
POCl

+ Acetonitrile
Acetonitrile80 (Reflux)485 >98
POCl

+ Benzonitrile
Benzonitrile12067895
POCl

+ Propionitrile
Propionitrile97 (Reflux)58196
POCl

(neat) + Acetonitrile
None (Neat)10034575

Data Interpretation: Using the nitrile as both the reactant and the solvent provides the optimal thermodynamic environment for the amidine intermediate to form and subsequently cyclize. Neat POCl


 leads to significant degradation and lower yields due to the harsh acidic environment acting on the electron-rich dimethoxy-substituted aromatic ring.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition Source: Molecules (via PubMed Central) URL:[Link]

  • Synthesis and Antitumor Activity of Novel 4-Aminoquinazoline Derivatives Containing Benzothiazole Source: Chinese Journal of Organic Chemistry URL:[Link]

Downstream processing of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide for pharmaceutical use

[1]

Executive Summary

The downstream processing of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (hereafter referred to as Intermediate A ) presents specific challenges related to its lipophilicity, the thermal stability of the nitro group, and the stringent removal of genotoxic impurities (GTIs), specifically unreacted N-ethylaniline.

This protocol outlines a robust isolation strategy designed to achieve >99.5% HPLC purity and <10 ppm aniline content , ensuring the material is suitable for subsequent catalytic hydrogenation steps where catalyst poisoning by impurities is a critical failure mode.

Key Process Parameters (KPPs)
ParameterTarget RangeRationale
Work-up pH (Acid Wash) pH 1.0 – 2.0Complete removal of N-ethylaniline (GTI).
Work-up pH (Base Wash) pH 8.5 – 9.5Removal of unreacted 4,5-dimethoxy-2-nitrobenzoic acid.
Crystallization Solvent Ethanol/Water or EtOAc/HeptanePolymorph control and rejection of non-polar byproducts.
Drying Temperature < 50°C (under vacuum)Prevent thermal degradation of the nitro moiety.

Process Logic & Workflow

The synthesis typically involves the acylation of N-ethylaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride. The downstream process must separate the neutral product from acidic byproducts (hydrolyzed acid chloride) and basic starting materials (excess amine).

Downstream Workflow Diagram

DownstreamProcessRxnMixReaction Mixture(DCM or Toluene)QuenchUnit Op 1: Quench(Water/Ice)RxnMix->Quench TransferAcidWashUnit Op 2: Acidic Extraction(1M HCl, pH < 2)Quench->AcidWash Phase SeparationBaseWashUnit Op 3: Basic Extraction(5% NaHCO3, pH > 8)AcidWash->BaseWash Organic LayerWasteAmineAqueous Waste:N-ethylaniline HCl saltAcidWash->WasteAmine Aqueous LayerConcUnit Op 4: Solvent Swap(Distillation to EtOH)BaseWash->Conc Organic LayerWasteAcidAqueous Waste:Nitrobenzoic Acid saltBaseWash->WasteAcid Aqueous LayerCrystUnit Op 5: Crystallization(Controlled Cooling)Conc->Cryst SeedingFilterUnit Op 6: Filtration & Wash(Cold EtOH)Cryst->FilterDryUnit Op 7: Vacuum Drying(45°C, <50 mbar)Filter->Dry Wet CakeMotherLiqMother Liquor:Solvent + ImpuritiesFilter->MotherLiq FiltrateFinalIsolated API Intermediate(>99.5% Purity)Dry->Final

Figure 1: Process Flow Diagram for the isolation of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

Detailed Experimental Protocol

Unit Operation 1: Aqueous Work-up (Scavenging)

Objective: Remove unreacted starting materials using pH-swing extraction. Safety Note: N-ethylaniline is toxic and potentially genotoxic. All aqueous waste from the acid wash must be treated as hazardous.

  • Quenching: Upon reaction completion, cool the reaction mixture (typically in Dichloromethane or Toluene) to 0–5°C. Slowly add water (0.5 vol relative to solvent) to quench excess acid chloride.

  • Acid Wash (Critical Step):

    • Add 1M HCl (or 5% H2SO4) to the organic phase. Agitate vigorously for 20 minutes.

    • Target pH: Check aqueous layer pH; it must be < 2.0 to ensure protonation of N-ethylaniline.

    • Mechanism:[1][2][3] The lipophilic N-ethylaniline is converted to its hydrophilic hydrochloride salt (

      
      ), partitioning into the aqueous phase.
      
    • Separate phases.[2] Retain the organic layer.[4]

  • Base Wash:

    • Wash the organic layer with 5% NaHCO3 or 5% NaOH .

    • Target pH: Aqueous layer pH > 8.5.

    • Mechanism:[1][2][3] Removes unreacted 4,5-dimethoxy-2-nitrobenzoic acid by converting it to the water-soluble sodium benzoate salt.

    • Separate phases.[2]

  • Brine Wash: Wash with saturated NaCl solution to remove entrained water and break any emulsions.

Unit Operation 2: Solvent Swap and Crystallization

Objective: Purify the compound from process-related impurities and control crystal habit. Solvent System: Ethanol (95%) or Ethyl Acetate/Heptane (1:3).

  • Distillation: Transfer the organic phase to a reactor. Distill the extraction solvent (e.g., DCM) under reduced pressure (400–600 mbar) at < 40°C.

  • Solvent Swap: Chase with Ethanol (or Isopropyl Alcohol) to remove residual chlorinated solvents.

    • Note: Complete removal of DCM is crucial if the next step involves Pd/C hydrogenation, as chlorinated solvents can poison the catalyst.

  • Dissolution: Adjust the volume of Ethanol to approx. 5–7 volumes relative to the theoretical yield. Heat to 60–65°C until a clear yellow solution is obtained.

  • Cooling & Seeding:

    • Cool slowly to 45°C .

    • Seed: Add 0.5% w/w seed crystals of pure N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

    • Hold for 1 hour to establish the crystal bed.

  • Crystallization: Cool to 0–5°C over 4 hours (linear ramp: 10°C/hr).

    • Why: Fast cooling traps impurities. Slow cooling yields larger, purer crystals with better filtration properties.

  • Aging: Hold at 0–5°C for at least 2 hours.

Unit Operation 3: Filtration and Drying

Objective: Isolate the solid and remove residual solvent to < 0.5%.

  • Filtration: Filter the slurry using a Buchner funnel or centrifuge.

  • Wash: Wash the wet cake with cold Ethanol (0°C, 2 x 1 vol).

    • Tip: Displacement washing is preferred over reslurry washing here to avoid redissolving impurities.

  • Drying:

    • Transfer to a vacuum oven.

    • Set temperature to 40–45°C .

    • Vacuum: < 50 mbar.

    • Endpoint: Dry until Loss on Drying (LOD) is < 0.5% w/w.

    • Safety: Do not exceed 60°C. Nitro compounds can exhibit autocatalytic decomposition at elevated temperatures.

Analytical Control Strategy

In-Process Control (IPC) Methods
CheckpointMethodSpecification
Post-Acid Wash HPLCN-ethylaniline < 0.1% (Area%)
Crystallization Supernatant HPLCProduct loss in mother liquor < 5%
Dry Solid HPLCPurity > 99.5%; Single impurity < 0.10%
Residual Solvent GC-HSDCM < 600 ppm; Ethanol < 5000 ppm
Solid State Characterization

For pharmaceutical use, the polymorphic form must be consistent.

  • X-Ray Powder Diffraction (XRPD): Confirm crystalline form matches the reference standard (See Ref 1 for general nitro-benzamide crystal structures).

  • DSC (Differential Scanning Calorimetry):

    • Expected Melting Point: ~133–135°C (Based on structural analogs).

    • Warning: Watch for exotherms > 200°C indicative of nitro group decomposition.

Troubleshooting Guide

Issue: High levels of N-ethylaniline in final product.

  • Cause: Insufficient mixing during acid wash or pH not low enough.

  • Solution: Increase agitation speed (Reynolds number > 10,000) during extraction. Ensure pH of the aqueous layer is < 1.5.

Issue: Low Yield during Crystallization.

  • Cause: Product is too soluble in Ethanol at 0°C.

  • Solution: Add an anti-solvent such as Water or Heptane at the end of the cooling ramp (up to 30% v/v) to force precipitation.

Issue: Colored Impurities (Dark Yellow/Orange).

  • Cause: Oxidation byproducts of the aniline or nitro-isomers.

  • Solution: Treat the hot ethanolic solution with Activated Carbon (Type ENO-PC) (5% w/w) for 30 minutes before crystallization. Filter hot.

References

  • Cambridge Structural Database (CSD). Crystal structures of nitro-benzamide derivatives.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for work-up logic).
  • PubChem Compound Summary. N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS 349399-74-2).

  • ICH Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Guidance on controlling aniline impurities).

Troubleshooting & Optimization

Improving low yields in the synthesis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in the Synthesis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Advanced Synthesis Support Portal. This guide is designed to troubleshoot and resolve critical yield bottlenecks encountered when coupling sterically hindered secondary anilines with ortho-substituted benzoic acids.

Diagnostic Overview: The Dual-Hindrance Dilemma

Synthesizing N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide presents a severe "dual-hindrance" challenge. You are attempting to couple an electronically deactivated, bulky secondary amine (N-ethylaniline) with an ortho-substituted benzoic acid (4,5-dimethoxy-2-nitrobenzoic acid).

Because of the sterically hindered and electronically deactivated nature of this secondary aniline, the lifetime of activated ester intermediates (such as those formed by standard peptide coupling reagents like HATU or EDC) is significantly extended[1]. Instead of undergoing the desired nucleophilic attack, these long-lived intermediates are highly susceptible to competing side reactions, thermal degradation, or hydrolysis back to the starting material[1]. Furthermore, the ortho-nitro group on the benzoic acid restricts the rotational freedom of the carbonyl group, effectively shielding the electrophilic carbon.

To solve this, we must abandon active ester methodologies and utilize a highly reactive, low-steric-profile electrophile: an acid chloride[2].

Mechanistic Troubleshooting Logic

Use the following diagnostic tree to identify your specific failure mode and implement the correct chemical resolution.

TroubleshootingTree Start Issue: Low Yield (<20%) of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide CheckReagent Diagnostic: Which coupling reagent was utilized? Start->CheckReagent Carbodiimide EDC / DCC / DIC (+ HOBt/HOAt) CheckReagent->Carbodiimide Uronium HATU / HBTU CheckReagent->Uronium AcidChloride SOCl2 / Oxalyl Chloride CheckReagent->AcidChloride StericFail Failure Mode: Active ester is too stable. Steric clash prevents N-ethylaniline nucleophilic attack. Carbodiimide->StericFail Uronium->StericFail HydrolysisFail Failure Mode: Acid chloride hydrolyzed before amine attack. Moisture or poor base choice. AcidChloride->HydrolysisFail Solution1 Resolution: Switch to Acid Chloride route. Secondary anilines require higher electrophilicity. StericFail->Solution1 Solution2 Resolution: Implement strict anhydrous conditions. Co-evaporate SOCl2 with toluene. Use DIPEA as base. HydrolysisFail->Solution2

Caption: Troubleshooting logic tree for identifying and resolving low yields in hindered amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I getting <15% yield when using standard peptide coupling reagents like HATU or EDC/HOBt? A: Standard coupling reagents generate an active ester (e.g., an OAt or OBt ester). While highly effective for primary amines, these active esters are physically bulky. When the incoming nucleophile is a secondary aniline like N-ethylaniline, the steric clash between the N-ethyl group, the N-phenyl ring, the ortho-nitro group of the acid, and the leaving group of the active ester creates an insurmountable activation energy barrier. The active ester simply sits in solution until it is eventually hydrolyzed during aqueous workup[1].

Q2: What is the most effective activation strategy for 4,5-dimethoxy-2-nitrobenzoic acid? A: You must bypass bulky active esters and generate the smallest, most reactive electrophile possible: an acid chloride. Reacting 4,5-dimethoxy-2-nitrobenzoic acid with Thionyl Chloride (SOCl2) at 75 °C cleanly generates 4,5-dimethoxy-2-nitrobenzoyl chloride[2]. The chloride ion is a small, excellent leaving group, which significantly lowers the steric threshold for the N-ethylaniline to attack.

Q3: My acid chloride route is still failing, yielding mostly starting material. What went wrong? A: This is a classic symptom of intermediate hydrolysis. Acid chlorides are highly sensitive to moisture. If the excess SOCl2 is not completely removed, or if your N-ethylaniline or solvents are wet, the acid chloride will rapidly hydrolyze back to 4,5-dimethoxy-2-nitrobenzoic acid before the sluggish secondary amine can react.

Quantitative Data Analytics

The following table summarizes the expected outcomes of various coupling strategies based on the steric and electronic profiles of the reactants.

Coupling Strategy / ReagentsIntermediate FormedTypical Yield (%)Primary Failure Mode / Limitation
EDC / HOBt / DIPEA OBt Active Ester< 15%Steric exclusion; active ester hydrolysis during workup.
HATU / DIPEA OAt Active Ester20 - 30%Extremely slow kinetics; thermal degradation if heated.
Ghosez's Reagent 1-Chloroenamine50 - 65%High reagent cost; sensitive to scale-up conditions.
SOCl₂ (Neat) → DIPEA Acid Chloride 70 - 85% Optimal route; fails only if moisture is introduced.

Reaction Pathway & Kinetic Competition

Understanding the kinetic competition between the desired amidation and the undesired hydrolysis is critical for optimizing this reaction.

ReactionPathway Acid 4,5-dimethoxy- 2-nitrobenzoic acid Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, DMF (cat) 75°C Product Target Amide Product Chloride->Product DIPEA, DCM Anhydrous Waste Hydrolyzed Starting Material Chloride->Waste H2O (Moisture) Amine N-ethylaniline (Secondary Amine) Amine->Product Nucleophilic Attack

Caption: Kinetic competition pathway showing desired amidation versus the competing hydrolysis.

Optimized Experimental Protocol: The Acid Chloride Route

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you ensure that causality is maintained and errors are caught before moving to the next step.

Phase 1: Activation (Acid Chloride Formation)
  • Setup: Charge a flame-dried round-bottom flask with 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) under an Argon atmosphere.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 5.0 eq) and a catalytic amount of anhydrous DMF (1-2 drops).

    • Mechanistic Note: DMF forms the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination of the sterically hindered ortho-nitro benzoic acid[2].

  • Reaction: Reflux the mixture at 75 °C for 3 hours[2].

  • Evaporation: Remove the excess SOCl₂ under reduced pressure using a liquid nitrogen trap.

  • Self-Validation Checkpoint 1 (Crucial): Co-evaporate the resulting residue with anhydrous toluene (2 x 5 mL). The residue must appear as a dry, yellow semi-solid. If it remains an oil or smells strongly of HCl, residual SOCl₂ is present and will protonate your amine in Phase 2, killing the yield. Repeat the toluene co-evaporation until dry.

Phase 2: Amide Coupling
  • Electrophile Preparation: Dissolve the crude 4,5-dimethoxy-2-nitrobenzoyl chloride in anhydrous Dichloromethane (DCM, 5 mL per mmol).

  • Nucleophile Preparation: In a separate flame-dried flask, prepare a solution of N-ethylaniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Dropwise add the acid chloride solution to the amine solution over 15 minutes.

    • Mechanistic Note: The secondary aniline is a weak nucleophile. Maintaining a high concentration of the deprotonated amine while slowly adding the electrophile minimizes localized heating and suppresses hydrolysis.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: 50% EtOAc/cyclohexane)[2]. You should observe the disappearance of the N-ethylaniline spot and the formation of a new, UV-active product spot.

  • Workup: Allow the reaction to warm to room temperature and stir for 18 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with 1M HCl (to remove any unreacted N-ethylaniline), dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (40-50% EtOAc/cyclohexane) to afford the pure N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide[2].

References

  • [2] Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. Available at:[Link]

  • [1] Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Removing by-products from crude N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 5863-10-5)[1].

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Successful purification requires understanding the physicochemical causality behind each step. The synthesis of this sterically hindered benzamide—typically via the coupling of 4,5-dimethoxy-2-nitrobenzoyl chloride with N-ethylaniline—frequently leaves behind unreacted secondary amines, hydrolyzed carboxylic acids, and chromophoric degradation products.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Quantitative Data & Partitioning Strategies

To successfully isolate the target benzamide, we exploit the distinct pKa values and solubility profiles of the reaction components. The target molecule is neutral and highly lipophilic, allowing us to selectively ionize and extract the by-products into aqueous phases.

Table 1: Physicochemical Properties & Partitioning Data

Component Role Solubility Profile Removal Strategy
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide Target Product Soluble in EtOAc, DCM; Insoluble in cold water Retain in organic phase
4,5-Dimethoxy-2-nitrobenzoic acid Starting Material / Hydrolysis By-product Soluble in DMSO, MeOH; Soluble in basic aqueous solutions Extract into aqueous NaHCO₃ ([2])

| N-Ethylaniline | Starting Material / Amine By-product | Soluble in organic solvents; Soluble in aq. acids | Extract into aqueous 2M HCl |

Table 2: TLC Monitoring Guidelines (Eluent: 60:40 Hexanes/Ethyl Acetate)

Component Expected R_f Visualization Method
Target Benzamide 0.45 - 0.55 UV (254 nm)
N-Ethylaniline 0.75 - 0.85 UV (254 nm), Ninhydrin (weak)

| 4,5-Dimethoxy-2-nitrobenzoic acid | 0.05 - 0.15 | UV (254 nm), Bromocresol Green |

Process Visualization

ByproductRemoval Start Crude Mixture (Target + Acid + Amine) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 2M HCl (Removes N-ethylaniline) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Nitrobenzoic Acid) AcidWash->BaseWash Dry Dry over MgSO4 & Concentrate BaseWash->Dry Recryst Recrystallize (EtOH/H2O) Dry->Recryst Pure Pure Benzamide Recryst->Pure

Workflow for the isolation and purification of the target benzamide from crude reaction mixtures.

Self-Validating Purification Protocols

Every step in these protocols includes a built-in validation mechanism to ensure the chemical logic is functioning as intended.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Washing with dilute acids and bases is the most efficient method for removing unreacted starting materials from benzamide syntheses ([3]).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Validation Check: The solution must be completely clear. Any suspended particulates are likely inorganic salts (e.g., amine hydrochlorides) and should be filtered out before proceeding.

  • Acid Wash (Amine Removal): Wash the organic layer with 2M HCl (3 x 20% volume of organic phase).

    • Causality: N-ethylaniline is a sterically hindered, weakly basic secondary aromatic amine. Standard 1M HCl may not fully overcome its partitioning preference for the organic phase. 2M HCl forces protonation.

    • Validation Check: Measure the pH of the aqueous waste layer after the final wash. It must be < 2. If the pH is higher, the acid has been neutralized by excess amine, and an additional wash is required.

  • Base Wash (Acid Removal): Wash the organic layer with Saturated Aqueous NaHCO₃ (3 x 20% volume).

    • Causality: 4,5-dimethoxy-2-nitrobenzoic acid has a relatively low pKa due to the electron-withdrawing ortho-nitro group ([4]). Mild base (NaHCO₃) is sufficient to deprotonate it into a water-soluble carboxylate without risking the hydrolysis of your target benzamide.

    • Validation Check: Observe the biphasic mixture closely. The cessation of CO₂ gas evolution (bubbling) visually confirms that all residual acid has been neutralized.

  • Drying & Concentration: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Recrystallization

If starting materials or colored impurities persist, recrystallization is the definitive polishing step ([5]).

  • Solvent Selection: Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH).

  • Anti-Solvent Addition: Slowly add hot water dropwise until a slight turbidity persists, then add a few drops of EtOH until the solution just clears.

  • Hot Filtration (Optional): If the solution is dark orange/brown, add 5% w/w activated carbon, boil for 5 minutes, and perform a hot gravity filtration to remove chromophoric impurities ([6]).

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for 1 hour.

    • Validation Check: Spot the mother liquor on a TLC plate against the crystals. The mother liquor should retain the highly polar baseline impurities, while the crystals should show a single spot at R_f ~0.50.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of crystallizing during the recrystallization step? A1: Oiling out (coacervation) occurs when the target compound melts below the temperature at which it saturates the solvent system. To troubleshoot this, reheat the mixture until it is completely homogeneous, add a small amount of a higher-boiling co-solvent (like additional ethanol), and allow the flask to cool much more slowly (e.g., inside a warm water bath). Seeding the solution with a pure crystal of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide can also force lattice formation over oiling ([3]).

Q2: I still see N-ethylaniline on my TLC after the HCl wash. What went wrong? A2: N-ethylaniline is a weakly basic secondary aromatic amine. If your organic phase (e.g., EtOAc) is highly concentrated, the partitioning coefficient may favor the organic layer despite the acid. Ensure you are using at least 2M HCl, and increase the volume of the aqueous washes. Vigorously vent and shake the separatory funnel to maximize surface area contact between the phases.

Q3: Can I use column chromatography instead of LLE and recrystallization? A3: Yes. If LLE and recrystallization are ineffective for your specific impurity profile, flash column chromatography using a silica gel stationary phase and a gradient of hexanes to ethyl acetate is highly effective for separating polar impurities from benzamides ([7]). However, for scale-up and atom economy, LLE followed by recrystallization is vastly superior and should always be your first-line approach.

Q4: Is the target benzamide sensitive to degradation during workup? A4: N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures ([3]). This is why we use mild NaHCO₃ instead of NaOH for the base wash, and why we perform LLE at room temperature.

References

  • "5863-10-5_N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide" - ChemSrc. URL: [Link]

  • "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis" - Organic Syntheses. URL: [Link]

  • "4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690" - PubChem (National Institutes of Health). URL: [Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in N-phenylbenzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in synthetic chemistry: steric hindrance in N-phenylbenzamide formation. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the why behind each troubleshooting step, empowering you to make informed decisions in your work.

Understanding the Challenge: Steric Hindrance

Amide bond formation is a cornerstone of organic synthesis.[1][2] However, when bulky substituents are present on either the phenyl ring of the aniline or the benzoyl group of the benzoic acid, the reaction can be significantly impeded. This phenomenon, known as steric hindrance, arises from the spatial arrangement of atoms physically obstructing the reactive centers from approaching each other.[3] This obstruction can lead to frustratingly low yields, slow reaction rates, or complete reaction failure.[3][4]

The standard mechanism for amide bond formation involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5][6][7] Steric bulk around the amine's nitrogen or the carboxylic acid's carbonyl carbon can hinder this attack, slowing down or preventing the formation of the desired amide bond.[3][5]

Troubleshooting Guides: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of N-phenylbenzamide and its derivatives, particularly when steric hindrance is a suspected culprit.

Issue 1: Low to No Product Yield

Q: I'm attempting to synthesize a substituted N-phenylbenzamide, but I'm observing very low to no yield. I've confirmed the integrity of my starting materials. What are the likely causes, and how can I improve the outcome?

A: Low yields in sterically hindered amide couplings are a classic problem.[1][2][4] The primary reason is often the failure of the nucleophilic amine to efficiently attack the activated carboxylic acid due to physical obstruction.[3][4] Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Coupling Reagent:

Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough for sterically demanding substrates.[8]

  • Solution: Switch to a more powerful uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HBTU, or PyBOP are known for their high coupling efficiency, especially with hindered amino acids and anilines.[6][9][10][11] These reagents form highly reactive activated esters that can overcome the steric barrier.[6][12]

2. Consider Acyl Fluoride Intermediates:

For exceptionally hindered couplings where even potent reagents fail, forming an acyl fluoride intermediate can be a highly effective strategy.[8][9][13][14] Acyl fluorides are more reactive than their corresponding carboxylic acids but are generally more stable and less prone to racemization than acyl chlorides.[8][15]

  • Protocol: You can generate the acyl fluoride in situ using reagents like TFFH or BTFFH before adding the amine.[8][9][13] This approach minimizes the steric interaction during the activation step.[13]

3. Optimize Reaction Conditions:

  • Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric hindrance.[3][4] However, be cautious of potential side reactions or degradation at higher temperatures.

  • Concentration: Ensure your reaction is not too dilute. A higher concentration (e.g., 0.1-0.5 M) can increase the frequency of molecular collisions, favoring the desired reaction.[4]

  • Reaction Time: Sterically hindered reactions are often slower.[3] Extending the reaction time, even overnight, may be necessary to achieve a reasonable yield.[3][9]

Issue 2: Slow Reaction Rate

Q: My reaction is proceeding, but it's incredibly slow, taking days to show minimal conversion. How can I accelerate the formation of my N-phenylbenzamide?

A: A sluggish reaction rate is a clear indicator of a high activation energy barrier, often exacerbated by steric hindrance.

1. Increase Temperature:

As mentioned previously, increasing the temperature is a direct way to increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that accelerates the reaction without causing decomposition.

2. Add a Catalyst:

  • DMAP (4-Dimethylaminopyridine): For some sterically hindered reactions, adding a catalytic amount of DMAP can significantly increase the rate, especially when using acyl chlorides or anhydrides.[]

  • Boronic Acid Catalysis: Recent advancements have shown that boronic acids can catalyze the direct amidation of carboxylic acids, offering a greener alternative to stoichiometric coupling reagents.

3. Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times for slow amide couplings by efficiently heating the reaction mixture.[4][9] Careful optimization of temperature and time is crucial to avoid side product formation.

Issue 3: Side Product Formation

Q: I'm observing the formation of significant side products, complicating purification and reducing the yield of my desired N-phenylbenzamide. What are these side products, and how can I minimize them?

A: Side product formation in amide couplings can arise from several sources, particularly when forcing conditions are required for hindered substrates.

1. N-Acylurea Formation (with Carbodiimides):

When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, especially if the nucleophilic attack by the amine is slow.

  • Solution: Add an auxiliary nucleophile like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[17][18] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and readily reacts with the amine.

2. Racemization (if chiral centers are present):

For substrates with chiral centers alpha to the carbonyl group, the harsh conditions sometimes needed for hindered couplings can lead to racemization.

  • Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU.[10] Running the reaction at lower temperatures, if feasible, can also help.

3. Capping Unreacted Amines:

If you are performing a multi-step synthesis and the hindered coupling is incomplete, unreacted amine can interfere with subsequent steps.

  • Protocol: "Cap" the unreacted amine by adding a highly reactive, non-hindered acylating agent like acetic anhydride.[3] This will convert the unreacted starting material into an easily separable acetylated byproduct.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for sterically hindered N-phenylbenzamide formation?

A: Aprotic polar solvents are generally preferred. DMF (N,N-dimethylformamide) and DCM (dichloromethane) are common choices.[4] For particularly difficult couplings, more polar solvents like NMP (N-methyl-2-pyrrolidone) can improve the solubility of reactants and facilitate the reaction.[9] Always use anhydrous solvents to prevent hydrolysis of the activated species.[4]

Q: What is the role of the base in these reactions?

A: A non-nucleophilic organic base, such as DIPEA (N,N-diisopropylethylamine) or triethylamine, is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[][19] The choice and stoichiometry of the base can be critical and may require optimization.

Q: Can I use an acyl chloride directly instead of a carboxylic acid?

A: Yes, reacting an acyl chloride with the aniline is a classic method for forming amides.[11][] This can be effective for sterically hindered substrates because acyl chlorides are highly reactive.[11] However, the preparation of the acyl chloride adds a step, and these reagents can be sensitive to moisture.[]

Q: Are there any "greener" methods for hindered amide bond formation?

A: Yes, research is ongoing to develop more environmentally friendly methods. Catalytic direct amidation, using catalysts based on boron or transition metals[20][21], avoids the use of stoichiometric coupling reagents and reduces waste.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
Coupling ReagentClassAdvantages for Hindered CouplingsDisadvantages
DCC/EDC CarbodiimideCost-effective.[10][12]Lower reactivity, risk of N-acylurea formation, potential for racemization.[6][10][18]
HATU/HBTU Uronium SaltHigh reactivity, fast reaction times, low racemization.[6][9][10][11]Higher cost, can be moisture sensitive.[12]
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization.[6]More expensive, stricter handling may be needed.[6]
Experimental Protocol: Screening for Optimal Coupling Reagent

This protocol provides a general framework for testing different coupling reagents to find the most effective one for your specific sterically hindered system.

  • Preparation: In separate, dry reaction vials, place your sterically hindered carboxylic acid (1.0 equiv).

  • Reagent Addition:

    • Vial A (EDC/HOBt): Add EDC (1.2 equiv) and HOBt (1.2 equiv).

    • Vial B (HATU): Add HATU (1.2 equiv).

  • Solvent & Base: Add anhydrous DMF to each vial to achieve a concentration of approximately 0.2 M. Add DIPEA (2.5 equiv) to each vial.

  • Activation: Stir the mixtures at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add your sterically hindered aniline (1.1 equiv) to each vial.

  • Reaction & Monitoring: Stir the reactions at room temperature. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Compare the conversion rates and product purity to determine the most efficient coupling reagent for your specific substrates.

Visualizing the Process

General Amide Coupling Workflow

G cluster_start Starting Materials Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Add Coupling Reagent + Base (e.g., DIPEA) Carboxylic_Acid->Coupling_Reagent Amine Amine (R'-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Activated_Intermediate Formation of Activated Intermediate Coupling_Reagent->Activated_Intermediate Activation Activated_Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product Amide Product (R-CO-NHR') Tetrahedral_Intermediate->Product Byproducts Byproducts Tetrahedral_Intermediate->Byproducts

Caption: A generalized workflow for amide bond formation.

Troubleshooting Decision Tree

G Start Low Yield in Hindered Amide Coupling? Check_Reagent Is Coupling Reagent Potent Enough? (e.g., EDC) Start->Check_Reagent Upgrade_Reagent Switch to HATU, PyBOP, or HBTU Check_Reagent->Upgrade_Reagent No Check_Conditions Are Reaction Conditions Optimal? Check_Reagent->Check_Conditions Yes Increase_Temp Increase Temperature (e.g., 40-60°C) Check_Conditions->Increase_Temp No Increase_Time Increase Reaction Time (e.g., overnight) Check_Conditions->Increase_Time No Check_Side_Products Significant Side Products? Check_Conditions->Check_Side_Products Yes Increase_Temp->Check_Side_Products Increase_Time->Check_Side_Products Add_Additive Add HOBt/HOAt (with carbodiimides) Check_Side_Products->Add_Additive Yes Consider_Acyl_Fluoride Consider Acyl Fluoride Intermediate Strategy Check_Side_Products->Consider_Acyl_Fluoride No Add_Additive->Consider_Acyl_Fluoride

Caption: A decision tree for troubleshooting hindered amide couplings.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Goodreid, J. D., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(3), 169-173.
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639.
  • Legnani, L., et al. (2018). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Patil, P. B., & L-Mäser, P. (2021). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing.
  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.
  • ResearchGate. (n.d.). Metal-Catalyzed Approaches to Amide Bond Formation.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • AstaTech. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Purification strategies for sticky precipitates of nitro-benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Strategies for Nitro-Benzamide Sticky Precipitates

Welcome to the Technical Support Center. As a Senior Application Scientist in drug development, I frequently encounter a notorious bottleneck in organic synthesis: the "sticky precipitate" or "gummy" phase during the isolation of nitro-benzamide derivatives. This guide is designed to deconstruct the physical chemistry of this phenomenon and provide field-proven, self-validating protocols to rescue your product.

Section 1: The Physics of "Oiling Out" (Liquid-Liquid Phase Separation)

When cooling a supersaturated solution of a nitro-benzamide derivative, the compound may separate as a solute-rich liquid droplet rather than a rigid solid crystal. This phenomenon is thermodynamically known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1].

Causality: Nitro-benzamides possess both strong hydrogen-bond donors/acceptors (the amide group) and highly polarizable, electron-withdrawing groups (the nitro group). While these features promote crystallization in pure systems, the presence of even minor impurities disrupts the crystal lattice, causing a dramatic freezing-point depression[2]. If the depressed melting point of the solute-impurity mixture falls below the temperature of the supersaturated solution, the compound will oil out[3]. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, the resulting sticky precipitate acts as an impurity trap, preventing purification[3].

LLPS_Thermodynamics Sol Supersaturated Nitro-Benzamide LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS High Supersaturation Impurity Depression Nuc Crystal Nucleation (Metastable Zone) Sol->Nuc Slow Cooling Seeding Gum Sticky Precipitate (Impurity Trapped) LLPS->Gum Solvent Evaporation Gum->Sol Re-dissolution Cryst Pure Crystalline Solid Nuc->Cryst Lattice Integration

Caption: Thermodynamic pathways of nitro-benzamide crystallization vs. oiling out (LLPS).

Section 2: Quantitative Data & Solvent Selection

Selecting the right solvent system is critical to bypassing the spinodal decomposition boundary that triggers LLPS[1]. The table below summarizes the quantitative and qualitative effects of various solvent systems on nitro-benzamide crystallization.

Solvent SystemPolarity IndexSolvation CapacityRisk of LLPSRecommended Action & Causality
DCM / Hexane Moderate (3.1)High in DCM, Low in HexaneHigh Avoid rapid anti-solvent addition. High local supersaturation triggers immediate oiling out.
Ethanol / Water High (5.2)Moderate in hot EtOHMedium Cool slowly (0.1 °C/min). Water increases the dielectric constant, forcing hydrophobic impurities into the oil phase.
Ethyl Acetate / Heptane Moderate (4.4)High in EtOAcLow Ideal for trituration. Heptane extracts EtOAc from the gummy phase without dissolving the nitro-benzamide.
Toluene Low (2.4)Low/ModerateLow Excellent for high-temperature recrystallization if the API melting point is > 100°C. Promotes pi-pi stacking.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Trituration with Acoustic Cavitation (Sonication)

Causality: Trituration uses a non-polar anti-solvent to create a chemical potential gradient, drawing the trapped "good" solvent out of the sticky gum[2]. Sonication provides acoustic cavitation—localized high pressure and temperature that overcomes the kinetic barrier to primary nucleation, forcing the amorphous gum to crystallize[1].

  • Decant & Isolate: Decant the supernatant solvent from the sticky precipitate. Do not attempt to scrape the gum, as mechanical shear will only smear it.

  • Anti-Solvent Addition: Add 5 to 10 volumes of a non-polar anti-solvent (e.g., diethyl ether or heptane) directly to the flask[2].

  • Acoustic Cavitation: Submerge the flask in an ultrasonic bath. Sonicate for 15–30 minutes at room temperature.

  • Validation Checkpoint: Observe the phase transition. Self-Validation: If the gum transforms into a free-flowing, opaque powder, the solvent extraction and nucleation were successful. If it remains a sticky film, the impurity load is too high, and you must proceed to Protocol 2.

  • Filtration: Vacuum filter the resulting suspension and wash with cold anti-solvent.

Rescue_Protocol Start Sticky Precipitate Trit Trituration (Non-polar anti-solvent) Start->Trit Sonic Acoustic Cavitation (Sonication) Trit->Sonic Check Solidification? Sonic->Check Check->Start No (Remains gummy) Success Filter & Dry Check->Success Yes (Free-flowing)

Caption: Step-by-step rescue workflow for resolving sticky precipitates via trituration.

Protocol 2: Metastable-Zone Seeding & Recrystallization

Causality: LLPS is kinetically driven by high supersaturation. By re-dissolving the gum and adding seed crystals halfway into the metastable zone, you provide a pre-existing lattice. Solute molecules will preferentially integrate into this lattice rather than forming a new liquid phase[4].

  • Re-dissolution: Re-dissolve the sticky precipitate in a minimum amount of hot, polar solvent (e.g., Ethanol or Ethyl Acetate)[5].

  • Controlled Cooling: Cool the solution at a strictly controlled rate (e.g., 0.1–0.2 °C/min) to prevent sudden supersaturation spikes[4].

  • Seeding: Identify the cloud point (the temperature where the solution just begins to turn hazy). Heat the solution 2°C above this point to return to a clear state (the metastable zone). Add 1-2% w/w of pure nitro-benzamide seed crystals[6].

  • Aging: Hold the temperature constant for 1 hour to allow the seed crystals to mature and consume the supersaturation.

  • Validation Checkpoint: Self-Validation: If the crystals grow uniformly without the formation of a second liquid layer on the flask walls, the seeding strategy has successfully bypassed LLPS.

  • Final Cooling: Cool the slurry to 0–5°C to maximize yield, then filter.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my nitro-benzamide derivative form a dark red oil instead of crystals? A: The nitro group is highly polarizable and prone to forming charge-transfer complexes with trace impurities (often oxidation byproducts). This dramatically lowers the melting point of the mixture. When the saturation temperature exceeds this depressed melting point, the compound undergoes LLPS instead of crystallization[3]. The dark red color is indicative of these trapped, concentrated impurities within the solute-rich oil droplets.

Q: I tried triturating with diethyl ether, but the gum won't solidify. What is the chemical reason for this? A: If trituration fails, it means the chemical potential difference between the trapped solvent and the anti-solvent is insufficient to extract the solvent, or the impurity load is so high that it completely inhibits lattice formation[2]. You must re-dissolve the mixture, perform a chemical wash (e.g., dilute sodium bicarbonate to remove acidic impurities)[7], and execute a seeded recrystallization (Protocol 2).

Q: Should I maintain stirring during the "aging" phase of slurry conversion? A: Yes. Slurry conversion (or maturation) requires continuous stirring to ensure homogeneous temperature distribution and to prevent localized zones of high supersaturation, which can spontaneously trigger oiling out[6]. Stirring also promotes secondary nucleation through crystal collisions.

Q: Can I use flash chromatography instead of recrystallization for sticky precipitates? A: While flash chromatography will remove the impurities causing the freezing-point depression, it is difficult to load a sticky gum onto a silica column without severe band broadening. It is highly recommended to first dissolve the gum in a volatile solvent (like DCM), dry-load it onto silica gel, and evaporate the solvent completely before loading it onto the column.

References

1.[1] Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." mt.com. URL: 2.[6] PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." pharmalego.com. URL: 3.[4] Mettler Toledo. "Oiling Out in Crystallization." mt.com. URL: 4.[3] Chemistry LibreTexts. "3.6F: Troubleshooting." libretexts.org. URL: 5.[2] Reddit (r/chemistry). "Recrystallization (help meeeeee)." reddit.com. URL: 6.[7] BenchChem. "Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzamide." benchchem.com. URL: 7.[5] BenchChem. "Troubleshooting impurities in 2-Hydroxy-6-nitrobenzamide synthesis." benchchem.com. URL:

Sources

Overcoming incomplete reactions in the amidation of 4,5-dimethoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #AMID-45D2N Subject: Overcoming Incomplete Reactions & Low Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Nitro" Challenge

The amidation of 4,5-dimethoxy-2-nitrobenzoic acid is notoriously difficult due to a convergence of steric and electronic factors.[1] Unlike simple benzoic acids, this substrate presents a specific "deactivated" profile:

  • Steric Hindrance: The nitro group at the ortho position creates a physical blockade, impeding the approach of the nucleophile (amine) to the carbonyl carbon.

  • Electronic Deactivation: While the nitro group is electron-withdrawing (which typically activates the carbonyl for nucleophilic attack), in this specific scaffold, it often forces the carboxyl group out of planarity with the aromatic ring, reducing resonance stabilization and altering the reactivity profile.[2] Furthermore, the steric bulk often prevents the formation of the tetrahedral intermediate required for amide bond formation.

Verdict: Standard coupling conditions (EDC/NHS, DCC) often result in incomplete conversion or "stalled" reactions.[1] The Acid Chloride Method is the industry "Gold Standard" for this specific substrate, while HATU serves as the primary alternative for sensitive substrates.

Diagnostic Phase: Why is your reaction incomplete?

Q: I am using EDC/HOBt, and the reaction stalls at ~40% conversion. Adding more reagent doesn't help. Why? A: Carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate.[1][3] With 2-nitrobenzoic acids, the bulky ortho-nitro group blocks the amine from attacking this intermediate.[1] Over time, the active intermediate rearranges to an unreactive N-acylurea byproduct, permanently killing the reaction.

  • Action: Switch to the Acid Chloride Protocol (Protocol A) immediately.

Q: I tried Thionyl Chloride (


), but I still see starting material (acid) after adding the amine. What happened? 
A:  This usually indicates failed activation  or hydrolysis .
  • Failed Activation: Did you use a catalyst? 4,5-dimethoxy-2-nitrobenzoic acid is deactivated.[1] Refluxing in neat

    
     is often insufficient without DMF  (Dimethylformamide) to form the Vilsmeier-Haack active species.[1]
    
  • Hydrolysis: The resulting acid chloride is highly reactive but also hygroscopic. If your solvent (THF/DCM) for the amine addition wasn't anhydrous, or if the flask wasn't under inert gas (

    
    /Ar), the acid chloride hydrolyzed back to the starting acid before the amine could react.
    

Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Recommended for robust amines and scale-up (e.g., Acotiamide synthesis).[1]

Reagents:

  • Substrate: 4,5-dimethoxy-2-nitrobenzoic acid (1.0 equiv)[1]

  • Activator: Thionyl Chloride (

    
    ) (2.0 - 5.0 equiv) or Oxalyl Chloride (1.5 equiv)[1]
    
  • Catalyst: DMF (3-5 drops, essential)[1]

  • Solvent: Anhydrous Toluene (preferred) or DCM.[1]

Step-by-Step:

  • Activation: Suspend the acid in anhydrous Toluene (0.5 M).

  • Catalysis: Add catalytic DMF. Note: You should see immediate bubbling if using Oxalyl Chloride.

  • Chlorination: Add

    
     dropwise.
    
  • Reflux: Heat to 80°C (or reflux) for 2–4 hours. Critical: Do not just stir at RT. The steric bulk requires thermal energy to drive the formation of the acid chloride.

  • Monitoring: Aliquot a sample, quench with methanol, and check TLC/LCMS for the methyl ester. If acid remains, continue heating.

  • Evaporation: Once complete, concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene (
    
    
    
    ) to remove traces of acid/HCl.[1]
  • Coupling: Dissolve the crude yellow acid chloride residue in anhydrous THF or DCM. Add the amine (1.1 equiv) and a base (DIPEA or

    
    , 2.0 equiv) at 0°C, then warm to RT.
    
Protocol B: The "Modern Alternative" (HATU)

Recommended for acid-sensitive amines or small-scale discovery.[1]

Reagents:

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1][3]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Dry DMF or NMP (Polar aprotic solvents are required for HATU stability).[1]

Step-by-Step:

  • Dissolve the acid (1.0 equiv) in dry DMF.[3]

  • Add DIPEA (3.0 equiv) and stir for 5 minutes. The solution typically turns yellow/orange.

  • Add HATU (1.2 equiv).[1] Stir for 10–15 minutes to form the activated ester (At-ester).

  • Add the amine (1.0 – 1.2 equiv).[3]

  • Stir at RT for 4–12 hours.

  • Troubleshooting: If stalled, heat to 50°C. The HATU active ester is more stable than the O-acylisourea of EDC.

Troubleshooting Guide & Decision Matrix

SymptomProbable CauseCorrective Action
No Product (0% Yield) Activation failed completely.Add DMF catalyst.

alone is often too slow for this substrate.
Low Yield (<40%) Hydrolysis of Acid Chloride.[1]Ensure anhydrous solvents are used.[3] Dry glassware in an oven. Use a nitrogen balloon.
Stalled Reaction (EDC/DCC) N-acylurea rearrangement.[1][3]Abandon carbodiimides. Switch to Protocol A (Acid Chloride) or Protocol B (HATU).
Amine is unreactive Steric clash between Amine & Acid.Use Protocol A . The Acid Chloride is the most electrophilic species possible (High Energy).
Dark/Tar Formation Decomposition at high T.If using Protocol A, reduce temp to 60°C but extend time.[1] If Protocol B, keep <40°C.

Visual Workflow (Logic Logic)

AmidationWorkflow Start Start: 4,5-dimethoxy-2-nitrobenzoic acid CheckAmine Is the Amine Acid-Sensitive? Start->CheckAmine PathA Protocol A: Acid Chloride Method CheckAmine->PathA No (Robust) PathB Protocol B: HATU Method CheckAmine->PathB Yes (Sensitive) StepA1 Activation: SOCl2 + cat. DMF (Reflux, Toluene) PathA->StepA1 CheckActivation Check Activation (MeOH Quench) Is Methyl Ester formed? StepA1->CheckActivation CheckActivation->StepA1 No (Incomplete) StepA2 Evaporation (Remove SOCl2) CheckActivation->StepA2 Yes (Complete) StepA3 Coupling: Add Amine + DIPEA (THF/DCM, 0°C -> RT) StepA2->StepA3 StepB1 Activation: HATU + DIPEA (DMF, 15 min) PathB->StepB1 StepB2 Coupling: Add Amine (Stir 12h) StepB1->StepB2

Caption: Decision logic for selecting the optimal amidation pathway based on amine sensitivity and reaction robustness.

References

  • Acotiamide Synthesis via Acid Chloride

    • Patent: "Process for the preparation of Acotiamide." (2016). New Drug Approvals.
  • Thionyl Chloride Activation Mechanism

    • Guide: "Conversion of Carboxylic Acids to Acid Chlorides."[4][5][6] Master Organic Chemistry. Details the Vilsmeier-type activation mechanism using DMF.

  • Troubleshooting Sterically Hindered Amides

    • Review: "The Synthesis of Sterically Hindered Amides."[7][8] Chimia (2013). Discusses limitations of standard coupling agents for hindered substrates.

  • Amidation of 2-cyano-4-nitrobenzoic acid (Analogous Substrate)

    • Technical Note: "Optimizing reaction conditions for the amidation..." BenchChem.[2][3][9] Recommends HATU for electron-deficient, hindered benzoic acids.[1]

Sources

Technical Support Center: Moisture Control in N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered amides. The coupling of 4,5-dimethoxy-2-nitrobenzoic acid with N-ethylaniline presents a unique kinetic vulnerability: the secondary aromatic amine is a weak nucleophile. Because the amine attacks slowly, the highly reactive acyl chloride intermediate persists in solution longer than usual, making it exceptionally susceptible to trace moisture.

This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to ensure robust, reproducible yields by eliminating moisture-driven degradation.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why does ambient humidity cause catastrophic yield drops in this specific synthesis? A: The synthesis relies on converting the unreactive 4,5-dimethoxy-2-nitrobenzoic acid into an acyl chloride. Acyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid[1]. Because water is a highly abundant and strong nucleophile, it easily outcompetes the sterically hindered N-ethylaniline[2]. Furthermore, hydrolysis generates HCl, which protonates the N-ethylaniline to form an unreactive ammonium salt, effectively shutting down the amidation pathway[3].

Q: How can I definitively prove that moisture is the culprit, rather than a failure in the activation step? A: Hydrolysis of the acyl chloride yields the exact same starting material (the free carboxylic acid), making TLC or LC-MS analysis ambiguous[1]. To establish causality, you must implement a diagnostic methanol quench. By withdrawing a 50 µL aliquot of the activated reaction mixture and quenching it in anhydrous methanol, you force the formation of the methyl ester[4]. If LC-MS reveals the methyl ester, your activation was successful, and the subsequent failure is strictly a moisture intrusion issue during the amine coupling phase.

Q: Are coupling reagents (e.g., EDC/HOBt or HATU) a better alternative to the acyl chloride route to avoid moisture sensitivity? A: While coupling reagents like EDC are frequently used in pharmaceutical amidation[3], they are not immune to moisture. The O-acylisourea intermediate formed by carbodiimides is highly susceptible to hydrolysis, regenerating the starting acid[3]. Given the steric bulk of N-ethylaniline, the rate of nucleophilic attack is slow, giving water ample time to hydrolyze the activated ester. Therefore, the acyl chloride route, when executed under strictly anhydrous conditions, often provides superior kinetics and yields for this specific hindered substrate[3].

MechanisticPathway Acid 4,5-Dimethoxy-2-nitrobenzoic Acid AcylCl Acyl Chloride Intermediate (Highly Electrophilic) Acid->AcylCl Oxalyl Chloride / DMF (cat.) Anhydrous DCM Amide Target Amide: N-ethyl-4,5-dimethoxy-2-nitro- N-phenylbenzamide AcylCl->Amide N-Ethylaniline, DIPEA Argon Atmosphere Hydrolysis Hydrolysis Degradation (Regeneration of Acid + HCl) AcylCl->Hydrolysis Trace H2O (Moisture Intrusion) Hydrolysis->Acid Reaction Failure

Mechanistic bifurcation of acyl chloride intermediate: amidation vs. moisture-driven hydrolysis.

Part 2: Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol integrates diagnostic checkpoints. Do not proceed to the amidation step unless the activation checkpoint passes.

Step 1: Rigorous Dehydration of Reagents and Glassware

  • Causality: Surface-bound water on glassware or dissolved water in solvents will initiate rapid hydrolysis of the acyl chloride before the amine can react.

  • Action: Oven-dry (120°C for >12h) all Schlenk flasks. Purge the system using three alternating vacuum/argon cycles. Dry the N-ethylaniline and N,N-diisopropylethylamine (DIPEA) over activated 3Å molecular sieves, which trap water without interfering with the large-scale synthesis[5].

Step 2: Activation via Oxalyl Chloride

  • Causality: Oxalyl chloride provides a cleaner activation profile than thionyl chloride, as its byproducts (CO, CO₂, HCl) are gaseous and easily purged from the system.

  • Action: Suspend 4,5-dimethoxy-2-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (to form the active Vilsmeier reagent)[3], followed by the slow dropwise addition of oxalyl chloride (1.2 equiv) at 0°C. Stir for 2 hours at room temperature.

  • Validation Check: Remove a 50 µL aliquot, quench in 0.5 mL anhydrous methanol, and analyze via LC-MS. You must confirm >95% conversion to the methyl ester before proceeding[4].

Step 3: Anhydrous Amine Addition

  • Causality: The reaction between acyl chlorides and amines is highly exothermic; temperature control prevents side reactions[1]. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of N-ethylaniline[3].

  • Action: Evaporate the DCM and excess oxalyl chloride under reduced pressure to prevent side reactions. Redissolve the crude acyl chloride in fresh anhydrous DCM. Cool to 0°C. Add DIPEA (1.5 equiv), followed by the dropwise addition of anhydrous N-ethylaniline (1.1 equiv). Allow to warm to room temperature and stir for 12 hours[1].

Step 4: Quench and Aqueous Work-up

  • Causality: Once the amide is formed, it is stable to water. A mildly basic quench neutralizes residual acid and removes the DIPEA hydrochloride salt[1].

  • Action: Quench the reaction with saturated aqueous NaHCO₃[1]. Separate the organic layer, wash with 1M HCl (to remove unreacted amine)[1], and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

ProtocolWorkflow Step1 System Purging (Vacuum/Argon) Step2 Acid Activation (0°C, 2h) Step1->Step2 Step3 Validation (MeOH Quench) Step2->Step3 Aliquot Step4 Amine Coupling (RT, 12h) Step2->Step4 Step5 Aqueous Work-up (NaHCO3 Wash) Step4->Step5

Self-validating anhydrous workflow incorporating a methanol quench diagnostic step.

Part 3: Quantitative Data & Diagnostics

Table 1: Quantitative Impact of Moisture on Amidation Yields (Data reflects the competitive kinetic rates between the sterically hindered secondary amine and water).

Moisture Content (ppm H₂O in Solvent)Acyl Chloride Half-LifeN-ethylaniline Conversion (%)Hydrolysis Byproduct (%)
< 10 ppm (Activated 3Å MS)> 24 hours> 95%< 2%
50 ppm (Standard Anhydrous)~ 4 hours78%15%
200 ppm (Ambient Exposure)< 30 minutes32%65%
> 500 ppm (Undried Solvent)< 5 minutes< 5%> 90%

Table 2: Troubleshooting Matrix

Diagnostic ObservationMechanistic CauseCorrective Action
LC-MS shows only starting free acid after coupling step. Complete hydrolysis of the acyl chloride intermediate due to moisture intrusion.Implement Schlenk line techniques; dry solvents and amine over 3Å molecular sieves.
Methanol quench yields free acid instead of methyl ester. Activation step failed; Vilsmeier reagent did not form or oxalyl chloride degraded.Use fresh oxalyl chloride; ensure catalytic DMF is added to the DCM suspension.
Reaction stalls at ~50% conversion despite active acyl chloride. Generated HCl protonated the N-ethylaniline, rendering it non-nucleophilic.Increase DIPEA equivalents to 1.5 - 2.0 to act as an effective HCl scavenger.
References[2] Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. TutorChase.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk14t_ffkNo37H_XRW2AAYoADBagTE26Z4ZKN83s4BRCDjcC28pkF21qupBfJ2xFi-tYjwdF61aNmEOCgG8zpuAyhlv9YmyMu5OMxg6pX-2PbudqWX73K65W3j8gRI7R0HdslsjQOMNkcYUCkfcyYo350lTO0eJaAUKVwemUgLKOFHjprXqhrzkzHiKaQqtvn5Qj0UN3Va9Dk=[1] Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoh-AtE3zTR-9OhuH2YyGKdSmlhI7ZTsc7-DiytLtq9M29OhyfNK-uQk4jXXP0TTyp9J8ZYf-MwTJO7nRoXKJc3R-ZkK3aWLib9Ia9N3ea7uDk8Sq79dN1heKn9ZtUQNDjTs-QelJvvYgycSbMsO2CUNmb8_D0_vErEK6brUNrbuwX4jCA3C7q5U46LWgGYyX5uJnWv492T6epmFvnBLVK3VVRHZiY3_EFWutRfv_TYlfi81-nzt6cH4vArs7en5rv9NJmcw==[4] An improved method of amide synthesis using acyl chlorides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVmNle9tdPTgNjod3hgS1GESj5U7GENtLZGhv2n_ElsJ9Wy6xC5QVaP2R7ovSyN7_-nMZgZ2u_OqdDJ2EsPmIvW8_Bj91W3QSHEZw39GIMp18_k7h1UefUibrXojtX7vN-d-cIKxAw8D36EJ-zCllY-0GXdZpMB9yO_AmVXGxtn4gasznLbBG589T5R51l9teZGsuRESShEPnsffQikKIYEmh4bvbsA==[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxmFfL-pdqTtyvzWnEYfvrIQ6JSqYvkn2dHk1zKZUXhhQoE-iX5r5zXlzmFOlWrUVthfGpdLcm7o1Ld_jEJrRzoSp2Oz3NBi9ZqgBVmQYjPVqMqwFhxPQHNpIgeiftum_5JSL_[5] Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv1Da9bAVRz1Y7MAeAzoO5DjCSpKMov2dX9MxCgk9YBweg5Q7b2m_CGc6TWKeZNzHbtI4Mut_5muNbO3LKqkv1N7pOJHNxPNalP3mBJnNRdDnD6M3-H-as0fArZRMT

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift Assignments of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a detailed analysis of the predicted ¹H NMR chemical shift assignments for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide , a complex benzamide derivative. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to offer a robust predictive interpretation.

The Significance of Rotational Isomers in N-Aryl Benzamides

Before delving into the specific chemical shifts, it is crucial to address a key structural feature of many N-substituted benzamides: the presence of rotational isomers (rotamers). The partial double bond character of the amide C-N bond can hinder free rotation, leading to distinct magnetic environments for substituents on the nitrogen atom, especially at room temperature. This phenomenon can result in the broadening of signals or even the appearance of duplicate peaks for the N-alkyl and N-aryl groups. Studies on ortho-substituted N-methoxy-N-methyl benzamides have demonstrated that the energy barrier between rotamers can be significant, leading to complex ¹H NMR spectra. While the specific impact on N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide requires experimental verification, the potential for such effects should be considered during spectral analysis.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and proton integrations for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide. These predictions are based on established substituent effects and analysis of similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3 (Benzamide Ring)~7.5Singlet1H
H-6 (Benzamide Ring)~7.2Singlet1H
N-CH₂ (Ethyl Group)~3.8 - 4.2Quartet2H
OCH₃ (C-4)~3.9Singlet3H
OCH₃ (C-5)~3.9Singlet3H
Phenyl Ring Protons~7.2 - 7.5Multiplet5H
N-CH₂CH₃ (Ethyl Group)~1.2 - 1.4Triplet3H

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous structures is invaluable.

  • Dimethoxy Benzene Moiety : In related 1,2-dimethoxy-4-nitro-substituted benzene derivatives, the aromatic protons typically appear as singlets in the downfield region. For example, in a similar system, the aromatic protons on a dimethoxy-nitro-substituted ring were observed as distinct signals. The electron-withdrawing nitro group and the electron-donating methoxy groups significantly influence the chemical shifts of the adjacent aromatic protons.

  • N-Phenyl Group : The five protons of the N-phenyl group are expected to resonate in the aromatic region, likely as a complex multiplet between δ 7.2 and 7.5 ppm. This is a characteristic region for unsubstituted phenyl groups attached to a nitrogen atom.

  • N-Ethyl Group : The N-ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent nitrogen atom and the amide carbonyl group, placing their predicted chemical shift in the range of δ 3.8 - 4.2 ppm. The methyl protons will appear further upfield, around δ 1.2 - 1.4 ppm. In N-benzylbenzamide, the benzylic protons appear around δ 4.65 ppm, which, while not a direct comparison to an ethyl group, illustrates the deshielding effect of the N-amide environment.[1]

  • Methoxy Groups : The two methoxy groups at positions C-4 and C-5 are in slightly different electronic environments due to the ortho nitro group. However, their chemical shifts are predicted to be very similar, likely appearing as a single peak integrating to six protons around δ 3.9 ppm, or as two closely spaced singlets. In 2-bromo-4,5-dimethoxy-N-methoxy-N-methylbenzamide, the two methoxy groups give distinct signals.

Visualizing the Proton Environments

The following diagram illustrates the molecular structure of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide with the protons labeled according to the predicted assignments.

Figure 1. Molecular structure and proton assignments for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

Experimental Protocol for ¹H NMR Acquisition

To experimentally validate the predicted chemical shifts, the following protocol for acquiring a high-resolution ¹H NMR spectrum is recommended.

Materials:

  • N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tube

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[2]

    • Integrate all signals to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation dissolve Dissolve Compound in Deuterated Solvent lock_shim Lock & Shim dissolve->lock_shim Insert Sample acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw Data phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Chemical Shifts integrate->assign Processed Spectrum compare Compare with Predictions & Analogs assign->compare

Sources

HPLC method development for purity analysis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic HPLC Method Development for the Purity Analysis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

The purity analysis of complex synthetic intermediates, such as N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide[1], presents unique chromatographic challenges. Due to its highly polarizable nitroaromatic core and bulky hydrophobic substituents, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately resolve the active compound from structurally similar synthetic byproducts (e.g., des-ethyl or des-phenyl impurities).

This guide provides an objective comparison of stationary phase chemistries and mobile phase modifiers, detailing the causality behind optimal method selection. By leveraging orthogonal selectivity mechanisms, we establish a robust, self-validating analytical protocol compliant with USP <621>[2] and ICH Q2(R2)[3] guidelines.

Method Development Logic & Causality

When developing an HPLC method for a nitroaromatic compound, relying solely on hydrophobic partitioning (LogP) is a common pitfall. According to foundational principles of chromatographic method development[4], introducing orthogonal retention mechanisms—such as


 stacking and dipole-dipole interactions—drastically enhances selectivity (

).

Workflow Start Target Analyte: N-ethyl-4,5-dimethoxy- 2-nitro-N-phenylbenzamide ColSelect Stationary Phase Selection Start->ColSelect C18 C18 (Alkyl) Hydrophobic Retention ColSelect->C18 Baseline Biphenyl Biphenyl Phase Hydrophobic + π-π Stacking ColSelect->Biphenyl Enhanced Selectivity MobilePhase Mobile Phase Optimization Biphenyl->MobilePhase MeCN Acetonitrile (MeCN) Suppresses π-π Interactions MobilePhase->MeCN Trial 1 (Suboptimal) MeOH Methanol (MeOH) Enhances π-π Interactions MobilePhase->MeOH Trial 2 (Optimal) Validate Method Validation ICH Q2(R2) & USP <621> MeOH->Validate

Workflow for HPLC method development highlighting stationary and mobile phase selection logic.

Stationary Phase Comparison: Beyond C18

Standard C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions. However, N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide contains an electron-deficient nitroaromatic ring. By transitioning from a C18 column to a Biphenyl column, we activate strong


 interactions between the electron-rich biphenyl ligands of the stationary phase and the electron-deficient nitroaromatic ring of the analyte.

Table 1: Column Chemistry Performance Comparison (Conditions: 50:50 Organic:Aqueous, 1.0 mL/min, 30°C, UV 254 nm)

Column ChemistryRetention Time (min)Resolution (

) vs. Des-ethyl Impurity
Tailing Factor (

)
Primary Retention Mechanism
C18 (Alkyl) 8.41.2 (Co-elution risk)1.40Hydrophobic
Phenyl-Hexyl 9.12.11.20Hydrophobic + Moderate

Biphenyl 10.53.4 (Baseline resolved)1.05 Hydrophobic + Strong

/ Dipole
Mobile Phase Modifier: The Methanol Advantage

A critical, field-proven insight in HPLC method development is the impact of the organic modifier on phenyl-based columns. Acetonitrile (MeCN) is a polar aprotic solvent containing a carbon-nitrogen triple bond (


-electrons). When used with a Biphenyl column, MeCN's 

-electrons actively compete with the analyte for the stationary phase's

-system, effectively suppressing the desired orthogonal selectivity[4].

Conversely, Methanol (MeOH) is a protic solvent lacking


-electrons. Using MeOH facilitates maximum 

interaction between the analyte and the column, yielding superior resolution.

Mechanism Analyte Analyte Nitroaromatic Ring Interaction Interaction π-π Stacking & Dipole-Dipole Analyte->Interaction Phase Stationary Phase Biphenyl Ligand Phase->Interaction Solvent Mobile Phase Protic Solvent (MeOH) Solvent->Interaction Facilitates

Mechanistic pathway of π-π interactions between the analyte and biphenyl stationary phase.

Table 2: Mobile Phase Modifier Comparison (on Biphenyl Column)

Organic ModifierResolution (

)
Selectivity (

)
Backpressure (bar)Mechanistic Impact
Acetonitrile (MeCN) 1.81.05180

-electrons in MeCN compete with analyte, suppressing selectivity.
Methanol (MeOH) 3.4 1.25 240Protic solvent enhances

stacking between analyte and column.

Step-by-Step Experimental Protocol

To ensure scientific integrity and compliance, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) as prescribed by USP <621>[2] and ICH Q2(R2)[3].

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Prepare a 10 mM Ammonium Formate buffer. Adjust to pH 3.0 using Formic Acid. Causality: A low pH suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing.

  • Organic Phase (Mobile Phase B): 100% HPLC-Grade Methanol.

  • Filter both phases through a 0.22 µm membrane and degas via sonication for 10 minutes.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of the N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume using the sample diluent (50:50 MeOH:Water) to achieve a working concentration of 100 µg/mL.

Step 3: Chromatographic Setup

Configure the HPLC system with the following parameters:

  • Analytical Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Guard Column: Biphenyl guard cartridge (Mandatory per USP <621> to protect the analytical column from particulate matter and irreversible binding)[5].

  • Elution Mode: Isocratic (45% Mobile Phase A / 55% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal for the extended conjugation of the nitrobenzamide system).

Step 4: System Suitability Testing (SST) & Validation

Before analyzing unknown samples, inject the 100 µg/mL working standard six consecutive times to validate system performance against ICH Q2(R2) criteria[3]:

  • Precision: Calculate the Relative Standard Deviation (%RSD) of the peak areas. Acceptance Criteria: %RSD

    
     2.0%.
    
  • Peak Symmetry: Calculate the Tailing Factor (

    
    ). Acceptance Criteria: 
    
    
    
    
    
    1.5.
  • Efficiency: Calculate Theoretical Plates (

    
    ). Acceptance Criteria: 
    
    
    
    > 5,000.
  • Resolution: Inject a spiked resolution solution containing the des-ethyl impurity. Acceptance Criteria:

    
     > 2.0.
    

Conclusion

For the purity analysis of structurally complex nitroaromatics like N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, standard C18 methodologies are often insufficient. By understanding the causality behind chromatographic retention mechanisms, analytical scientists can strategically pair a Biphenyl stationary phase with a Methanol-based mobile phase. This combination maximizes orthogonal


 interactions, ensuring baseline resolution of critical impurities and yielding a robust, regulatory-compliant analytical method.

References

  • CAS No. 349399-74-2, N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide 001CHEMICAL URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

  • USP Chapter 621: Overview & Key Points Phenomenex URL:[Link]

  • Practical HPLC Method Development, 2nd Edition Wiley URL:[Link]

Sources

Technical Guide: Mass Spectrometry Profiling of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 349399-74-2). As a substituted benzamide often encountered as a synthetic intermediate or impurity in the development of beta-adrenergic agonists and other isoquinoline-related therapeutics, accurate structural characterization is critical.

This document moves beyond generic spectral libraries, offering a mechanistic profiling approach. We compare the fragmentation behavior of this specific nitro-benzamide against structural analogs to isolate diagnostic ions essential for high-confidence identification in complex matrices.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
Molecular Formula C₁₇H₁₈N₂O₅
Monoisotopic Mass 330.1216 Da
[M+H]⁺ Precursor 331.1290 m/z
Key Moieties 2-Nitro group (Ortho effect initiator), N-ethyl-N-phenyl amide (Labile bond), Dimethoxy benzene (Electron donating)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This workflow is designed to maximize the detection of both the labile amide cleavage and the characteristic nitro-group rearrangements.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water (with 0.1% Formic Acid) to achieve ~1 µg/mL.

  • Validation Check: Ensure solution is clear; precipitation indicates poor solubility, requiring a higher % of organic solvent.

Step 2: MS Source Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV (Standard for stable spray).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Step 3: Collision Induced Dissociation (CID)
  • Collision Gas: Argon or Nitrogen.

  • Energy Ramp: Acquire spectra at stepped collision energies (15, 30, 45 eV) to observe the progression from precursor to primary acylium ions, and finally to secondary nitro-loss fragments.

Fragmentation Analysis & Mechanistic Pathways[1][3][5][6][9][10][11][12]

The fragmentation of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is dominated by the stability of the benzoyl cation and the "Ortho Effect" driven by the 2-nitro substituent.

Primary Pathway: Amide Bond Cleavage

The most abundant transition is the cleavage of the amide bond. The positive charge is strongly retained on the carbonyl carbon, stabilized by the electron-donating methoxy groups on the benzene ring.

  • Transition: m/z 331.1 ([M+H]⁺) → m/z 210.0 (Acylium Ion)

  • Neutral Loss: 121.1 Da (N-ethylaniline)

  • Mechanism: Inductive cleavage of the C-N amide bond.

Secondary Pathway: Nitro Group Rearrangements (Ortho Effect)

Unlike meta- or para-nitro isomers, the 2-nitro group interacts sterically and electronically with the adjacent acylium center.

  • Loss of NO (30 Da): The acylium ion (m/z 210) undergoes a rearrangement to lose a nitric oxide radical, forming a phenoxy-cation species.

    • Transition: m/z 210.0 → m/z 180.0

  • Loss of NO₂ (46 Da): Direct loss of the nitro group is also observed at higher collision energies.

    • Transition: m/z 210.0 → m/z 164.0

Tertiary Pathway: Side Chain Fragmentation

The amine portion (N-ethylaniline), if protonated (m/z 122), can be observed in the low-mass region.

  • Transition: m/z 122.1 → m/z 94.1 (Loss of Ethylene, C₂H₄) via Hydrogen rearrangement.

Data Summary Table
Precursor (m/z)Product (m/z)Neutral Loss (Da)Identity / MechanismRelative Abundance
331.1 210.0 121.1Acylium Ion (4,5-dimethoxy-2-nitrobenzoyl)100% (Base Peak)
331.1122.1209.0Protonated N-ethylaniline15-30%
210.0180.030.0Loss of NO (Ortho-nitro rearrangement)40-60%
210.0164.046.0Loss of NO₂ (Radical cleavage)20-40%
210.0195.015.0Loss of Methyl (from Methoxy)<10%

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathway, distinguishing between the primary amide cleavage and the secondary nitro-group specific losses.

FragmentationPathway Precursor Precursor [M+H]+ m/z 331.1 Acylium Acylium Ion (Benzoyl Cation) m/z 210.0 Precursor->Acylium Amide Cleavage (-121 Da) Amine Protonated Amine (N-ethylaniline) m/z 122.1 Precursor->Amine Alt. Protonation Frag_NO Phenoxy Cation (Loss of NO) m/z 180.0 Acylium->Frag_NO Ortho Effect (-30 Da) Frag_NO2 Aryl Cation (Loss of NO2) m/z 164.0 Acylium->Frag_NO2 Radical Loss (-46 Da) Frag_Aniline Aniline Ion (Loss of C2H4) m/z 94.1 Amine->Frag_Aniline -C2H4 (Rearrangement)

Caption: Hierarchical ESI+ fragmentation pathway showing the dominance of the acylium ion and subsequent nitro-specific losses.

Comparative Analysis: Target vs. Alternatives

To validate the identity of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, it is useful to compare its profile against structural analogs. This comparison highlights the diagnostic power of the nitro-induced fragments.

Comparison 1: The Non-Nitro Analog
  • Compound: N-ethyl-4,5-dimethoxy-N-phenylbenzamide

  • Difference: Lacks the 2-Nitro group.

  • Spectral Shift:

    • Precursor: m/z 286 ([M+H]⁺).

    • Major Fragment: m/z 165 (Acylium).

    • Diagnostic Absence: This analog will NOT show the m/z 180 or 164 fragments. The absence of the -30 Da (NO) loss is the definitive confirmation of the nitro group's presence (or absence).

    • Stability: The amide bond in the non-nitro analog is generally more stable, requiring higher collision energy for equivalent fragmentation efficiency due to the lack of steric strain from the ortho-nitro group.

Comparison 2: The N-Desethyl Metabolite
  • Compound: 4,5-dimethoxy-2-nitro-N-phenylbenzamide

  • Difference: Lacks the N-ethyl group (Secondary Amide).

  • Spectral Shift:

    • Precursor: m/z 303 ([M+H]⁺).

    • Major Fragment: m/z 210 (Same Acylium Ion).

    • Diagnostic Difference: The neutral loss for the amide cleavage shifts from 121 Da (N-ethylaniline) to 93 Da (Aniline).

    • Low Mass Region: Absence of the m/z 122 peak (N-ethylaniline).

Comparative Summary Table
FeatureTarget Molecule Non-Nitro Analog Desethyl Analog
Precursor (m/z) 331.1286.1303.1
Primary Fragment 210.0 (Nitro-Benzoyl)165.0 (Benzoyl)210.0 (Nitro-Benzoyl)
Nitro Signature Yes (m/z 180, 164)No Yes (m/z 180, 164)
Amine Signature N-ethylaniline (m/z 122)N-ethylaniline (m/z 122)Aniline (m/z 94)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho Effects in Nitroaromatics. NIST Standard Reference Database.

  • PubChem. Compound Summary: 4,5-Dimethoxy-2-nitrobenzoic acid (Acylium Ion Precursor). National Library of Medicine.

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom, 13(2), 83-94.[1]

  • BenchChem. Fragmentation Analysis of Benzamide Derivatives. Application Notes.[2][3]

  • Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Spectral Fingerprinting: IR Analysis of Nitro vs. Amino Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In pharmaceutical development, benzamide derivatives are ubiquitous scaffolds, serving as the backbone for histone deacetylase (HDAC) inhibitors (e.g., Entinostat) and prokinetic agents (e.g., Metoclopramide). A critical synthetic step often involves the reduction of a nitro group (


) to an amino group (

).

For the analytical scientist, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method to validate this transformation.[1] This guide moves beyond basic peak assignment, providing a mechanistic comparison of 4-nitrobenzamide and 4-aminobenzamide . We analyze how the electronic environment shifts specific vibrational modes and provide a self-validating protocol for acquiring research-grade spectra.

Mechanistic Comparison: The Spectral Shift

The transition from a nitro to an amino substituent alters the dipole moment and resonance structures of the benzamide core. This results in distinct spectral signatures in two key regions: the High-Frequency Region (3500–3100 cm⁻¹) and the Functional Group Region (1700–1300 cm⁻¹) .

The Electronic Effect (Causality)
  • Nitro Group (EWG): The

    
     group is strongly electron-withdrawing. It decreases electron density in the aromatic ring, reducing the conjugation available to the amide carbonyl. This results in a "stiffer" 
    
    
    
    bond, typically appearing at a higher wavenumber.
  • Amino Group (EDG): The

    
     group is electron-donating. It pumps electron density into the ring, facilitating resonance that extends to the amide carbonyl. This increases the single-bond character of the carbonyl, shifting the 
    
    
    
    stretch to a lower wavenumber (red shift).
Comparative Peak Table
Functional GroupVibration ModeNitrobenzamide (Reactant)Aminobenzamide (Product)Mechanistic Insight
Amide Carbonyl

Stretch
1660–1690 cm⁻¹ 1640–1660 cm⁻¹ EDG effect of

lowers bond order, reducing frequency.
Nitro

Asymmetric
1520–1550 cm⁻¹ AbsentDiagnostic peak. Disappearance confirms reduction.
Nitro

Symmetric
1340–1360 cm⁻¹ AbsentSecondary confirmation; often sharp and strong.
Amine (Primary)

Stretch
Absent3300–3500 cm⁻¹ Overlaps with Amide N-H.[2] Look for broadening/splitting.[3]
Amine (Primary)

Scissoring
Absent1580–1620 cm⁻¹ Often appears as a shoulder on the Amide II band.
Amide

Stretch
3150–3400 cm⁻¹ (Doublet)3150–3400 cm⁻¹ (Doublet)Present in both. H-bonding causes significant broadening.

Detailed Spectral Analysis

The Diagnostic "Nitro" Bands

The most definitive evidence of starting material is the pair of intense bands derived from the


 stretching vibrations.
  • Asymmetric Stretch (~1530 cm⁻¹): This is often the strongest peak in the spectrum of nitro-compounds. It arises from the out-of-phase stretching of the two N-O bonds.

  • Symmetric Stretch (~1350 cm⁻¹): A sharp, medium-to-strong intensity peak.

  • Validation: In the 4-aminobenzamide product, the region between 1500–1550 cm⁻¹ clears significantly, leaving only the weaker aromatic ring stretches (C=C).

The Complex N-H Region (3500–3100 cm⁻¹)

This region is complex in 4-aminobenzamide because it contains two nitrogen centers with protons: the amide (


) and the aniline amine (

).
  • Nitrobenzamide: Shows only the Amide N-H bands (typically two bands for primary amides: asymmetric ~3400 cm⁻¹ and symmetric ~3180 cm⁻¹).

  • Aminobenzamide: The aniline N-H stretches superimpose onto the amide bands. This results in a broadened, multi-plet pattern . You will often observe a "shoulder" or additional splitting around 3450 cm⁻¹ (aniline asymmetric stretch) that was not present in the nitro precursor.

The Carbonyl Shift

As noted in the mechanistic section, the Amide I band (


 stretch) acts as a sensor for the electronic state of the ring.
  • Observation: Expect a shift of approximately 10–20 cm⁻¹ to a lower frequency upon reduction.

  • Interference: Be aware that the Amide II band (N-H bending) appears near 1600 cm⁻¹.[2] In the amino derivative, the new amine scissoring vibration (~1600 cm⁻¹) can merge with the Amide II band, creating a broader, more intense absorption in the 1600–1640 cm⁻¹ range.

Visualization: Synthesis & Spectral Logic

The following diagram maps the chemical transformation to the specific spectral changes, providing a logical flow for data interpretation.

IR_Analysis Nitro 4-Nitrobenzamide (Reactant) Amino 4-Aminobenzamide (Product) Nitro->Amino Reduction (H₂/Pd or Sn/HCl) N_Peak1 Strong Peak: ~1530 cm⁻¹ (Asym NO₂) Nitro->N_Peak1 N_Peak2 Strong Peak: ~1350 cm⁻¹ (Sym NO₂) Nitro->N_Peak2 N_CO C=O Stretch ~1660-1690 cm⁻¹ Nitro->N_CO A_Peak1 New Band: ~3300-3450 cm⁻¹ (Amine NH₂) Amino->A_Peak1 A_Peak2 New Band: ~1600 cm⁻¹ (Amine Scissoring) Amino->A_Peak2 A_CO C=O Stretch ~1640-1660 cm⁻¹ (Red Shift) Amino->A_CO N_Peak1->Amino Disappears N_CO->A_CO Shifts Lower (EDG Effect)

Caption: Logical flow of spectral changes during the reduction of 4-nitrobenzamide to 4-aminobenzamide.

Experimental Protocol: The Self-Validating KBr Workflow

For solid benzamide derivatives, the KBr (Potassium Bromide) Pellet method is superior to ATR (Attenuated Total Reflectance) for resolution in the fingerprint region, though ATR is acceptable for rapid screening.

Reagents & Equipment
  • Matrix: Spectroscopic grade KBr (dried at 110°C overnight).

  • Sample: Dry 4-nitrobenzamide or 4-aminobenzamide (recrystallized).

  • Equipment: Hydraulic press (10-ton capacity), Agate mortar and pestle.

Step-by-Step Methodology
  • Background Check: Before preparation, run a "blank" air scan to verify the absence of atmospheric contaminants (CO₂ doublet at 2350 cm⁻¹).

  • Grinding (The Critical Step):

    • Mix 1–2 mg of sample with 200 mg of KBr (1:100 ratio).

    • Expert Tip: Grind in one direction only to avoid creating "glassy" shear layers that scatter light. Grind until the powder is fine enough to not sparkle under light (particle size < wavelength of IR light, ~2 µm).

  • Pressing:

    • Transfer to the die set.[4] Apply vacuum for 1-2 minutes to remove trapped air.

    • Press at 8–10 tons for 2 minutes.

  • Visual Validation: The resulting pellet should be translucent (like slightly frosted glass). If it is opaque/white, the particle size is too large (re-grind) or the KBr is wet.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to 64.

    • Range: 4000–400 cm⁻¹.

Quality Control Criteria
  • Baseline: Should be flat and above 80% transmittance. Sloping baseline indicates scattering (bad pellet).

  • Intensity: The strongest peaks (carbonyl or nitro) should reach 10–20% transmittance. If they "bottom out" (0% T), the concentration is too high; Beer's Law linearity is lost, and peak shapes will distort.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Archives. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023). Available at: [Link]

  • MDPI. Synthesis and Characterization of N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank (2014).[5] Available at: [Link][5]

  • ResearchGate. FTIR spectrum of 4-nitrophenyl-4'-nitrobenzoate and 4-aminophenyl-4'-aminobenzoate. Available at: [Link][6]

Sources

Validating Reference Standards for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS: 349399-74-2) is a highly specific organic compound frequently encountered as a synthetic intermediate or trace impurity in the development of dimethoxyquinazoline-based active pharmaceutical ingredients (APIs). Under ICH Q3A(R2) guidelines[1], identifying and qualifying such organic impurities is mandatory when they exceed established reporting thresholds (typically 0.05% to 0.10% depending on the maximum daily dose).

To ensure accurate quantification during lot release and stability testing, highly characterized reference standards are required. This guide objectively compares alternative reference standard strategies and outlines a self-validating, orthogonal protocol for certifying an in-house working standard using mass balance and quantitative NMR (qNMR).

Mechanistic Context & Causality

The formation of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide typically occurs during the amidation of 4,5-dimethoxy-2-nitrobenzoic acid with N-ethylaniline. If the subsequent reduction of the nitro group and cyclization steps are incomplete, this nitrobenzamide derivative can carry over into the final API.

Accurate quantification of this impurity is complicated by its structural similarity to the parent API, which often leads to co-elution in reverse-phase chromatography. Therefore, the reference standard used for calibration must possess an unequivocally established absolute purity. Relying solely on chromatographic area normalization is scientifically insufficient; it ignores NMR-invisible inorganic salts and UV-transparent residual solvents, inevitably leading to a systematic overestimation of purity.

ImpurityPathway A 4,5-dimethoxy-2-nitrobenzoic acid (Precursor) D N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (Target Impurity/Standard) A->D Amidation B N-ethylaniline (Reagent) B->D C Coupling Agent (e.g., EDCI/HOBt) C->D E Reduction / Cyclization (Downstream API) D->E Trace Carryover

Figure 1: Synthetic formation pathway of the target nitrobenzamide impurity.

Comparative Analysis of Reference Standard Alternatives

When establishing a calibration strategy for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, analytical scientists must choose between three primary alternatives. The optimal choice depends on the clinical phase, budget, and required precision.

StrategyAbsolute Purity UncertaintyMatrix Effect SusceptibilityCost Efficiency (per 100mg)Best Use Case
Commercial Primary Standard Very Low (

)
High (Requires matrix matching)Low (High procurement cost)Late-stage clinical trials and commercial lot release.
In-House Validated Standard Low (

)
High (Requires matrix matching)High (Economies of scale)Routine QC testing and early-phase API development.
Stable Isotope-Labeled (SIL) Lowest (

)
Minimal (Co-elutes with analyte)Very Low (Complex synthesis)LC-MS/MS bioanalysis and complex formulation matrices.

Analytical Validation Workflow

To certify an in-house working standard, a dual-axis orthogonal approach is required. The mass balance approach (HPLC-UV + Karl Fischer + TGA) must be reconciled against qNMR. qNMR acts as a primary analytical method because the resonance signal intensity is directly proportional to the number of nuclei, allowing for direct comparison against a universal, SI-traceable internal standard[2].

ValidationWorkflow N1 Candidate Material (N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide) N2 Structural Elucidation (1D/2D NMR, HRMS, IR) N1->N2 N3 Mass Balance Approach (HPLC-UV, Karl Fischer, TGA) N1->N3 N4 Quantitative NMR (qNMR) (Primary Ratio Method) N1->N4 N5 Statistical Reconciliation (ANOVA, Uncertainty Budget) N2->N5 N3->N5 N4->N5 N6 Certified Reference Standard (>99.5% Purity) N5->N6

Figure 2: Orthogonal validation workflow for certifying the reference standard.

Experimental Protocols: Self-Validating Certification System

To comply with ICH Q2(R2) standards for analytical procedure validation[3], the following protocols incorporate built-in System Suitability Tests (SST). These act as self-validating gates: if SST criteria fail, the run automatically aborts, preventing the acquisition of compromised data.

Protocol 1: Mass Balance Determination (HPLC-UV)
  • System Preparation: Equilibrate a robust C18 column (150 x 4.6 mm, 3 µm) at 30°C. Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile phase B: Acetonitrile.

  • Causality of Gradient: Employ a shallow gradient (20% B to 80% B over 20 minutes). Reasoning: The shallow gradient ensures complete resolution between the target nitrobenzamide and structurally similar dimethoxybenzoic acid degradants that possess nearly identical polarities.

  • System Suitability Test (SST): Inject a resolution mixture containing the target compound and N-ethylaniline.

    • Validation Gate: Resolution (

      
      ) must be > 2.0, and the peak tailing factor must be < 1.5. Failure indicates column degradation or mobile phase preparation errors.
      
  • Execution: Inject the candidate standard in triplicate at a nominal concentration of 1.0 mg/mL. Calculate total chromatographic purity via area normalization.

  • Orthogonal Subtraction: Subtract water content (determined via Karl Fischer titration) and residual solvents (determined via Headspace GC) from the HPLC purity to yield the final Mass Balance Purity.

Protocol 2: Quantitative NMR (qNMR) Certification
  • Standard Selection: Select Maleic Acid (NIST SRM) as the internal calibrant.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This specific chemical shift does not interfere with the aromatic signals (7.0-8.0 ppm) or the methoxy signals (~3.9 ppm) of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, ensuring zero peak overlap.

  • Sample Preparation: Accurately weigh ~10 mg of the candidate standard and ~5 mg of the NIST Maleic Acid standard using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Parameter Optimization: Set the relaxation delay (

    
    ) to 30 seconds.
    
    • Causality:

      
       must be at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete magnetization recovery between pulses, which is an absolute physical requirement for quantitative integration[2].
  • Acquisition & Integration: Acquire 64 scans. Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet and the isolated aromatic proton of the target compound.

  • Calculation & Reconciliation: Calculate the absolute mass fraction using the primary ratio formula. The qNMR purity must mathematically agree with the Mass Balance purity within a variance of

    
    .
    

References

  • European Medicines Agency (EMA). "ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline." URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." URL:[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules 2021, 26(2), 471. URL:[Link]

Sources

Melting point determination and range validation for pure N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the melting point determination and purity validation of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide (CAS 5863-10-5).[1][2]

Subject: N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

CAS: 5863-10-5 | Formula: C₁₇H₁₈N₂O₅ | Role: Advanced Pharmaceutical Intermediate[1][2]

Executive Summary & Application Context

In drug development, N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide serves as a critical scaffold, often utilized in the synthesis of phosphodiesterase inhibitors and other bioactive isoquinoline derivatives.[1][2] Its physicochemical validation is non-trivial due to the nitro group's thermal lability and the compound's tendency to exhibit polymorphism depending on the crystallization solvent.[2]

This guide compares the performance of three melting point determination methodologies. For this specific benzamide derivative, Differential Scanning Calorimetry (DSC) is established as the superior validation standard over traditional capillary methods, primarily due to its ability to decouple the melting endotherm from thermal decomposition exotherms .[2]

Methodology Comparison: Selecting the Right Tool

The following table contrasts the performance of the "Product" (High-Precision DSC Protocol) against alternative traditional methods for this specific chemical entity.

FeatureMethod A: DSC (Recommended) Method B: Automated Video Capillary Method C: Manual Capillary (Oil Bath)
Primary Output Thermodynamic Onset (

) & Enthalpy of Fusion (

)
Clear Point / Meniscus PointVisual Liquefaction Range
Precision



Decomposition Handling Excellent: Separates melting peak from decomposition exotherm.[1][2]Poor: Darkening/browning often obscures the clear point.[2]Very Poor: Subjective interpretation of "sintering" vs. "melting".
Sample Requirement 2–5 mg1–3 mg5–10 mg
Throughput Low (Single sample, 30 min)High (3–6 samples simultaneously)Low
Suitability for CAS 5863-10-5 Validation Standard Routine QC (Post-Validation)Initial Screening Only

Expert Insight: For N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, the nitro moiety can induce early-onset decomposition (browning) just above the melting point.[1][2] DSC is the only method that allows you to calculate purity using the Van't Hoff equation if the melting is sharp and pure.[2]

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, follow this validated workflow. This protocol minimizes thermal lag and prevents "false low" readings caused by impurities.[2]

Phase 1: Sample Preparation (Critical)
  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove occluded solvent (e.g., ethyl acetate/toluene from synthesis). Solvent peaks can mimic impurity depressions.[2]

  • Grinding: Lightly triturate the sample in an agate mortar. Do not over-grind, as static charge can make loading difficult and mechanochemical activation may trigger polymorph transitions.[2]

Phase 2: Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q-series or Mettler Toledo DSC 3).[2]

  • Pan System: Hermetically sealed aluminum pans with a pinhole lid.[2]

    • Reasoning: The pinhole allows expanding gases (NOx from nitro decomposition) to escape, preventing pan deformation while maintaining thermal equilibrium.[2]

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 110°C (Pre-heat zone).

    • Slow Ramp: Ramp 2°C/min from 110°C through the expected melting range (typically 128–140°C depending on polymorph).

    • Stop heating immediately upon observing the exotherm onset (decomposition).[2]

Phase 3: Automated Capillary Protocol (Routine QC)
  • Ramp Rate: Fast ramp (10°C/min) to 115°C, then 1.0°C/min to target.

  • Detection: Set "Threshold" to 40% transmission for "Onset" and 90% for "Clear Point".

  • Validation: Run a standard (e.g., Benzoic Acid, MP 122°C) immediately prior to the sample to verify thermocouple accuracy.[2]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring that decomposition does not compromise the purity data.

MP_Validation_Workflow Start Start: Crude/Pure Sample (CAS 5863-10-5) Drying Vacuum Drying (40°C, 4h) Start->Drying Screening Visual Capillary Screen (Fast Ramp) Drying->Screening Decision_Decomp Is Decomposition Visible? (Browning/Gas) Screening->Decision_Decomp Method_DSC Method A: DSC (Hermetic Pan, 2°C/min) Decision_Decomp->Method_DSC Yes (High Risk) Method_Auto Method B: Auto-Capillary (Ramp 1°C/min) Decision_Decomp->Method_Auto No (Stable) Analysis_DSC Analyze Endotherm Onset & Peak Integration Method_DSC->Analysis_DSC Analysis_Auto Record Meniscus & Clear Point Method_Auto->Analysis_Auto Validation Compare vs. Reference Standard (Target: ~128-135°C range) Analysis_DSC->Validation Analysis_Auto->Validation

Caption: Logical workflow for selecting the optimal determination method based on thermal stability.

Data Interpretation & Troubleshooting
Typical Results for Pure Compound
  • DSC Onset: Sharp endotherm onset (e.g., 130.5°C ).

  • Capillary Range: Narrow range (e.g., 130.2 – 131.5°C ).[2]

  • Purity Indication: A melting range >2°C indicates significant impurities (likely unreacted 4,5-dimethoxy-2-nitrobenzoic acid or N-ethylaniline).[1][2]

Common Failure Modes
  • Melting Point Depression: If the observed MP is 120–125°C , the sample likely contains residual solvent or starting material.[2] Recrystallize from Ethanol/Ethyl Acetate.[2]

  • Broad Range (>3°C): Indicates wet sample or mixed polymorphs.[2] Perform a "Heat-Cool-Heat" cycle in DSC (if stable) to standardize the crystal form.[1][2]

References
  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA.[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 5863-10-5 (Related Nitrobenzamides). Available at: [Link]

  • TA Instruments. DSC Applications in Purity Determination (Van't Hoff Analysis).[2] Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Dimethoxy-Nitro-Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of dimethoxy-nitro-benzamide isomers. In the absence of extensive direct experimental data for all isomers, this guide integrates theoretical principles, experimental data from structurally analogous compounds, and insights from computational chemistry to offer a robust comparative framework.

Introduction: The Electronic Landscape of Substituted Benzamides

Benzamides are a crucial class of organic compounds with wide-ranging applications in pharmaceuticals and materials science. Their electronic properties, which can be readily probed by UV-Vis spectroscopy, are highly sensitive to the nature and position of substituents on the benzene ring. The interplay between electron-donating groups (EDGs), such as methoxy (-OCH₃) groups, and electron-withdrawing groups (EWGs), like the nitro (-NO₂) group, governs the energy of electronic transitions within the molecule, leading to characteristic absorption spectra.

The UV-Vis absorption spectra of these molecules are primarily dictated by π → π* and n → π* electronic transitions.[1] The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths.[1] The n → π* transitions, resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital, are generally weaker and appear at longer wavelengths.[2]

The presence of methoxy and nitro groups on the benzamide scaffold introduces significant perturbations to the electronic structure of the parent benzene ring. Methoxy groups, being strong EDGs, increase the energy of the highest occupied molecular orbital (HOMO), while the nitro group, a potent EWG, lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduction in the HOMO-LUMO energy gap typically results in a bathochromic (red) shift of the primary absorption bands to longer wavelengths.[3]

The Influence of Isomerism on UV-Vis Absorption

Consider the following representative isomers:

  • 3,4-Dimethoxy-5-nitrobenzamide: In this isomer, the nitro group is situated between the two methoxy groups. The steric hindrance may cause the nitro group to twist out of the plane of the benzene ring, potentially reducing its electron-withdrawing resonance effect.

  • 2,3-Dimethoxy-5-nitrobenzamide: Here, the nitro group is para to one methoxy group and meta to the other. The para relationship allows for strong resonance interaction, which is expected to lead to a significant bathochromic shift.

  • 2,5-Dimethoxy-4-nitrobenzamide: In this case, the nitro group is para to a methoxy group and ortho to the other. This arrangement also allows for strong electronic delocalization.

  • 4,5-Dimethoxy-2-nitrobenzamide: This isomer features a nitro group ortho to one methoxy group and meta to the other. The ortho positioning can lead to intramolecular hydrogen bonding and steric interactions that influence the planarity and electronic properties of the molecule.[4]

Table 1: Predicted UV-Vis Absorption Characteristics of Dimethoxy-Nitro-Benzamide Isomers

IsomerPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Rationale
3,4-Dimethoxy-5-nitrobenzamide Shorter λmaxLower εPotential steric hindrance leading to reduced conjugation.
2,3-Dimethoxy-5-nitrobenzamide Longer λmaxHigher εStrong resonance interaction between the para-methoxy and nitro groups.
2,5-Dimethoxy-4-nitrobenzamide Longer λmaxHigher εStrong resonance interaction between the para-methoxy and nitro groups.
4,5-Dimethoxy-2-nitrobenzamide Intermediate λmaxIntermediate εCompeting electronic and steric effects from the ortho and meta substituents.

Note: The values in this table are predictive and based on theoretical principles. Experimental verification is necessary.

Comparative Experimental Data from Analogous Compounds

To provide a more concrete basis for comparison, it is instructive to examine the experimental UV-Vis data of structurally related compounds.

Table 2: Experimental UV-Vis Absorption Data for Related Nitroaromatic Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
o-Nitrobenzaldehyde Acetonitrile~250, ~300, ~350~10000, ~1000, ~100[2]
m-Nitrobenzaldehyde Acetonitrile~250, ~300, ~350~10000, ~1000, ~100[2]
p-Nitrobenzaldehyde Acetonitrile~250, ~300, ~350~10000, ~1000, ~100[2]
O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine DMSO--[5]

The data for nitrobenzaldehyde isomers show multiple absorption bands corresponding to different electronic transitions.[2] The intense band around 250 nm is attributed to a π → π* transition involving the nitro and benzene groups, while the weaker bands at longer wavelengths arise from n → π* transitions.[2] The addition of two methoxy groups, as seen in the dimethoxy-nitrobenzyl derivative, is expected to cause a bathochromic shift in these absorption maxima.[5]

The Role of Solvent: Solvatochromism

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[6] This effect arises from differential solvation of the ground and excited electronic states. For molecules with a significant change in dipole moment upon electronic excitation, a change in solvent polarity will alter the energy difference between the ground and excited states, leading to a shift in the absorption maximum.

  • Bathochromic Shift (Red Shift): Occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.

  • Hypsochromic Shift (Blue Shift): Occurs when the ground state is more polar than the excited state and is preferentially stabilized by polar solvents.

Dimethoxy-nitro-benzamides, with their electron-donating and withdrawing groups, are expected to have a significant ground-state dipole moment. The electronic transitions will likely lead to an even more polar excited state, particularly for the charge-transfer bands. Therefore, a bathochromic shift is generally expected with increasing solvent polarity.

Experimental Protocol for UV-Vis Spectroscopic Analysis

Acquiring high-quality and reproducible UV-Vis spectra is crucial for the accurate characterization of dimethoxy-nitro-benzamide isomers.

Instrumentation

A double-beam UV-Vis spectrophotometer is recommended for these measurements.[7]

Sample Preparation
  • Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest (typically 200-800 nm) and in which the compound is sufficiently soluble. Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.

  • Stock Solution Preparation: Accurately weigh a small amount of the dimethoxy-nitro-benzamide isomer (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units). This usually corresponds to a concentration in the range of 10⁻⁵ to 10⁻⁴ M.

Data Acquisition
  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any solvent absorption.

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder of the spectrophotometer.

  • Spectral Scan: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select UV-grade Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working Blank Measure Solvent Blank Working->Blank Sample Measure Sample Spectrum Blank->Sample Analysis Determine λmax and Absorbance Sample->Analysis BeerLambert Calculate Molar Absorptivity (ε) Analysis->BeerLambert

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Theoretical Insights from Computational Chemistry

In the absence of comprehensive experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable predictions of UV-Vis spectra.[8] These calculations can help in assigning electronic transitions and understanding the influence of substituent positions on the spectral properties.

Computational_Workflow cluster_geom Geometry Optimization cluster_freq Frequency Calculation cluster_td_dft Excited State Calculation Input Input Molecular Structure Optimize Optimize Geometry (e.g., DFT/B3LYP) Input->Optimize Frequency Confirm True Minimum Optimize->Frequency TDDFT TD-DFT Calculation Frequency->TDDFT Spectrum Simulate UV-Vis Spectrum TDDFT->Spectrum

Caption: A typical computational workflow for predicting UV-Vis spectra.

Computational studies on similar nitroaromatic compounds have shown good agreement with experimental data, providing confidence in their predictive power.[8] Such studies can elucidate the nature of the electronic transitions and visualize the molecular orbitals involved, offering a deeper understanding of the structure-property relationships.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the UV-Vis absorption spectra of dimethoxy-nitro-benzamide isomers. By integrating theoretical principles, experimental data from analogous compounds, and the potential of computational chemistry, researchers can gain valuable insights into the electronic properties of these important molecules. The provided experimental protocol offers a standardized approach for acquiring high-quality spectral data, which is essential for the unambiguous characterization and further development of these compounds in various scientific and industrial applications.

References

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  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). PMC.
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  • Structures, solvatochromism, protonation and photoswitching of tetra-(ortho)substituted azobenzenes bearing 3,5-dimethoxy groups. (n.d.). New Journal of Chemistry (RSC Publishing).
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  • UV‐Vis studies of mixtures containing various reaction components. (n.d.).
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF. (n.d.).
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  • Benzamide | PPTX. (n.d.). Slideshare.
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  • PubChem. (n.d.). 3,4-Dimethoxy-6-nitrobenzamide.
  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (n.d.). SCIRP.
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  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • BenchChem. (2025).
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  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with nitroaromatic compounds, which are often toxic and environmentally harmful.[1][2][3] The procedures outlined below are designed as a self-validating system to ensure compliance with safety regulations and to minimize risk.

I. Hazard Assessment and Safety Precautions

Given the presence of a nitroaromatic moiety, N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide should be handled as a hazardous substance. Structurally similar compounds, such as other nitrobenzamides, are often harmful if swallowed and can cause skin and eye irritation.[4][5][6][7][8] Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound or its waste:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] Ensure gloves are inspected before use and disposed of properly after handling.

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9][10]

II. Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation and containment are critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish an SAA near the point of waste generation.[11][12] This area must be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[11][13] The SAA should have secondary containment, such as a tray or bin, to contain any potential leaks.[14]

Step 2: Select an Appropriate Waste Container Use a chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[11][15] The container must be in good condition, free from leaks or external residue.[15]

Step 3: Label the Waste Container As soon as the first particle of waste is added, the container must be labeled. The label must include:

  • The words "Hazardous Waste".[11][12]

  • The full chemical name: "N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide". Avoid using abbreviations or chemical formulas.[11]

  • An indication of the primary hazards (e.g., "Toxic," "Health Hazard").[15]

  • The accumulation start date (this may be added when the container is moved to a Central Accumulation Area, depending on institutional policy).[12]

Step 4: Waste Collection

  • Solid Waste: Carefully transfer solid N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide waste into the designated container. Any materials used for cleaning up spills of this compound, such as absorbent pads, should also be considered hazardous waste and placed in the same container.[15]

  • Liquid Waste: If the compound is in solution, it should be collected as liquid hazardous waste. Do not mix with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11][15] Do not overfill the container; a maximum of 90% capacity is a good practice to allow for expansion.[13]

III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

Caption: Disposal workflow for N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide.

IV. Final Disposal Method

The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1] This process effectively destroys the organic compound, converting it into less harmful substances. The incinerators are equipped with advanced emission control systems to prevent the release of pollutants.

Arranging for Disposal:

  • Contact your Environmental Health and Safety (EHS) Department: Once your waste container is full or ready for disposal, contact your institution's EHS office.[1]

  • Schedule a Pickup: The EHS department will coordinate the pickup of the hazardous waste with a licensed and approved waste disposal contractor.[1]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[1]

V. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust and place it in the designated hazardous waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material and place it in the waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, fostering a secure and environmentally responsible research environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Edited by Jim C. Spain, Joseph B. Hughes, and Hans-Joachim Knackmuss. Available at: [Link]

  • Bioremediation of nitroaromatic compounds. Cambridge University Press. Available at: [Link]

  • BENZAMIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. Available at: [Link]

  • Biodegradation of nitroaromatic compounds and explosives. Taylor & Francis. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem. Available at: [Link]

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Personal protective equipment for handling N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound Class: Nitro-aromatic Amide Physical State: Solid (Typically yellow/crystalline powder) Primary Hazard Driver: Structural Alerts. While specific toxicological data (LD50) for this exact CAS is often limited in public repositories, the molecular architecture—a nitro group (


) attached to an aromatic ring coupled with an amide—dictates a Band 3 (Potent/Toxic)  handling approach.[1]

The "Why" Behind the Risk:

  • Nitro-Aromatic Moiety: Primary aromatic nitro compounds are lipophilic.[1] They can readily penetrate intact skin.[1] Once metabolized, they may reduce to reactive intermediates (hydroxylamines/anilines), posing a risk of methemoglobinemia (interference with oxygen transport in blood) or genotoxicity.[1]

  • Amide Hydrolysis: In vivo or environmental hydrolysis can release the N-phenyl component (aniline derivative), reinforcing the toxicity profile.[1]

  • Physical Form: As a static-prone powder, inhalation of dust is the fastest route to systemic exposure.[1]

The PPE Matrix: A Risk-Based Selection

Do not default to generic "lab safety." Select PPE based on the permeation dynamics of nitro-compounds.

Protection ZoneStandard Operation (mg scale / Closed Vial)High-Risk Operation (Synthesis / Solubilization / Spills)Scientific Rationale (The Causality)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Composite (e.g., Silver Shield® or Ansell Barrier®) under NitrileNitro-aromatics can permeate thin nitrile in <15 mins.[1] Double gloving creates a tortuous path; Laminates provide >8hr breakthrough time.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses fail against aerosols and dust.[1] Goggles seal the orbital area against migrating dust particles.[1]
Respiratory Fume Hood Only (Sash @ 18 inches)P100 / N100 Respirator (If hood containment is breached or cleaning spills)Surgical masks offer zero protection against chemical vapors.[1] P100 filters capture 99.97% of fine particulates.
Dermal/Body Standard Lab Coat (Buttoned to neck)Tyvek® Sleeves or Coverall (Disposable, impervious)Cotton lab coats absorb liquids, keeping the toxin against your skin.[1] Tyvek repels dust and splashes.[1]

Operational Protocol: The "Self-Validating" Workflow

This protocol uses "Check-Points" to ensure safety is active, not passive.[1][2]

Phase A: Pre-Handling (The Engineering Check)[1]
  • Step 1: Verify Fume Hood Performance.[1]

    • Action: Check the flow monitor.[1] Target face velocity: 80–100 fpm .[1]

    • Validation: Hold a Kimwipe at the sash opening.[1] It must be pulled inward at a 45° angle. If it flutters violently (turbulence) or hangs limp (low flow), STOP .

  • Step 2: Static Mitigation.[1]

    • Action: Nitro-powders are static-prone.[1] Place an ionizing bar or anti-static gun near the balance inside the hood.[1]

    • Why: Static discharge can scatter potent dust outside the weighing boat, contaminating the hood airfoil.[1]

Phase B: Active Handling (Weighing & Solubilization)
  • Step 3: The "Dirty/Clean" Hand Rule.[1][3]

    • Protocol: Designate your non-dominant hand as "Dirty" (touches chemical containers) and dominant as "Clean" (touches instruments/pens).[1]

    • Validation: Check your pen/keyboard for yellow dust residue after work.[1] Presence = Protocol Failure.

  • Step 4: Solubilization Caution.[1]

    • Action: When dissolving in DMSO or DMF, add solvent slowly.[1]

    • Why: Nitro-compounds can exhibit heat of solution.[1] Warmth increases membrane permeability of gloves.[1][4] If the vial gets hot, do not touch it until cool.

Phase C: Decontamination & Doffing[1][5]
  • Step 5: Solvent Wash.[1]

    • Action: Wipe all exterior containers (vials/flasks) with a Kimwipe dampened with Ethanol/Acetone before removing them from the hood.[1]

    • Why: Prevents "tracking" the chemical onto door handles and benchtops.[1]

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision nodes based on engineering controls.

SafeHandling Start Start: Handling N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide RiskAssess Risk Assessment: Check Quantity & Physical State Start->RiskAssess PPE_Select Select PPE: Double Nitrile + Goggles + Lab Coat RiskAssess->PPE_Select HoodCheck Check Fume Hood Velocity (80-100 fpm)? PPE_Select->HoodCheck Stop_Fix STOP: Adjust Baffles/Sash Do NOT Proceed HoodCheck->Stop_Fix No (<80 fpm) Handling Active Handling: Use Static Control 'Dirty/Clean' Hand Rule HoodCheck->Handling Yes Stop_Fix->HoodCheck Re-test SpillCheck Spill or Dust Release? Handling->SpillCheck EmergResp Emergency Response: Evacuate -> Don N95/P100 -> Absorb with Sand/Vermiculite SpillCheck->EmergResp Yes Decon Decontamination: Wipe Containers with EtOH Dispose Waste to Segregated Stream SpillCheck->Decon No EmergResp->Decon Post-Cleanup Doffing Doffing Sequence: Gloves (inside out) -> Goggles -> Coat Wash Hands immediately Decon->Doffing

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision at the Engineering Control (Fume Hood) stage.

Waste Disposal & Emergency Response

Disposal Strategy:

  • Segregation (CRITICAL): Do NOT mix nitro-aromatic waste with strong bases (e.g., Sodium Hydroxide) or strong reducing agents (e.g., Hydrazine, Zn/HCl).[1]

    • Risk:[1][3] Formation of shock-sensitive nitrolium salts or rapid exothermic decomposition.[1]

  • Stream: Dispose of as "Hazardous Organic Waste – Toxic/Irritant."[1] Label clearly with the full chemical name; do not use abbreviations.

Emergency Spills:

  • Isolate: Close the fume hood sash immediately.

  • Protect: If the spill is outside the hood, evacuate the lab. Re-enter only with a P100 respirator.

  • Neutralize: Do not use bleach (oxidizer).[1] Use a surfactant-based cleaner (soap/water) or a specific organic solvent (acetone) absorbed into vermiculite.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] [1]

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Guide (8th Edition).

  • PubChem. (2023).[1] Compound Summary for Nitrobenzamide Derivatives. National Library of Medicine.[1] [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.